1-Allyl-2-chlorobenzene
Description
Properties
IUPAC Name |
1-chloro-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNZJCWUBKBTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341831 | |
| Record name | 1-Allyl-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-07-1 | |
| Record name | 1-Chloro-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-2-chlorobenzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70341831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Allyl-2-chlorobenzene from Chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-allyl-2-chlorobenzene from chlorobenzene. The synthesis of this molecule is of interest as a building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other functional materials. This document details several key methodologies, including various cross-coupling reactions and Friedel-Crafts alkylation, providing adapted experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of the chemical transformations.
Characterization of this compound
Before delving into the synthetic procedures, it is essential to be familiar with the properties of the target compound.
| Property | Value |
| Molecular Formula | C₉H₉Cl[1] |
| Molecular Weight | 152.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 195-196 °C |
| InChI | InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2[1] |
| InChIKey | MMNZJCWUBKBTNG-UHFFFAOYSA-N[1] |
| SMILES | C=CCC1=CC=CC=C1Cl[1] |
Spectroscopic Data:
| Adduct | m/z |
| [M]+ | 152.03983[1] |
| [M+H]+ | 153.04656[1] |
| [M+Na]+ | 175.02850[1] |
| [M-H]- | 151.03200[1] |
Synthetic Methodologies
The synthesis of this compound from chlorobenzene can be approached through several modern synthetic organic chemistry techniques. The most prominent methods involve transition-metal-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds. Friedel-Crafts alkylation presents a more classical approach, though it comes with its own set of challenges.
Kumada Cross-Coupling Reaction
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[2][3][4][5] For the synthesis of this compound, this would entail the coupling of phenylmagnesium chloride (derived from chlorobenzene) with an allyl halide, or more practically, the coupling of a 2-chlorophenyl Grignard reagent with an allyl halide. A more direct approach is the reaction of chlorobenzene with an allyl Grignard reagent.
Reaction Scheme:
Experimental Protocol (Adapted):
This protocol is adapted from general procedures for Kumada coupling reactions.
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(PPh₃)₄) and ligand are dissolved in an anhydrous ether solvent such as THF or diethyl ether.
-
Reaction Setup: To this catalyst solution, chlorobenzene is added.
-
Addition of Grignard Reagent: Allylmagnesium bromide (or chloride) solution is added dropwise to the reaction mixture at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Reaction Parameters:
| Parameter | Typical Range/Value |
| Catalyst | Ni(dppp)Cl₂, NiCl₂, Pd(PPh₃)₄, PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% |
| Allyl Grignard Reagent | Allylmagnesium bromide, Allylmagnesium chloride |
| Solvent | THF, Diethyl ether |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-24 hours |
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[6][7] To synthesize this compound, chlorobenzene would be reacted with propene.
Reaction Scheme:
Experimental Protocol (Adapted):
This protocol is adapted from general procedures for Heck reactions.
-
Reaction Setup: In a pressure vessel, the palladium catalyst (e.g., Pd(OAc)₂, Pd/C), a phosphine ligand (e.g., PPh₃, PCy₃), and a base (e.g., Et₃N, K₂CO₃) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Addition of Reactants: Chlorobenzene is added to the mixture. The vessel is then charged with propene gas to the desired pressure.
-
Reaction Conditions: The reaction mixture is heated to the specified temperature with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by GC for the consumption of chlorobenzene and the formation of the product.
-
Work-up: After cooling to room temperature and venting the excess propene, the reaction mixture is filtered to remove the catalyst and any inorganic salts. The filtrate is diluted with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Potential Reaction Parameters:
| Parameter | Typical Range/Value |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C |
| Catalyst Loading | 0.1-5 mol% |
| Ligand | PPh₃, P(o-tol)₃, dppf |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80-150 °C |
| Propene Pressure | 1-10 atm |
| Reaction Time | 12-48 hours |
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Heck reaction.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[8][9][10] For the synthesis of this compound, one could either couple 2-chlorophenylboronic acid with an allyl halide or chlorobenzene with an allylboronic acid derivative.
Reaction Scheme:
Experimental Protocol (Adapted):
This protocol is adapted from general procedures for Suzuki coupling reactions.
-
Reaction Setup: In a reaction flask, 2-chlorophenylboronic acid, an allyl halide (e.g., allyl bromide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) are dissolved in a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).
-
Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere.
-
Reaction Conditions: The mixture is heated to the desired temperature with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The residue is purified by column chromatography.
Potential Reaction Parameters:
| Parameter | Typical Range/Value |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% |
| Boronic Acid | 2-Chlorophenylboronic acid |
| Allyl Halide | Allyl bromide, Allyl chloride |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-110 °C |
| Reaction Time | 6-24 hours |
Cl-C₆H₄ + CH₂=CHCH₂Sn(Bu)₃ --[Pd catalyst]--> CH₂=CHCH₂-C₆H₄-Cl + ClSn(Bu)₃
Caption: Catalytic cycle of the Stille coupling reaction.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring, involving an electrophilic aromatic substitution. [11][12][13]In this case, chlorobenzene would be reacted with an allyl halide (e.g., allyl chloride) or allyl alcohol in the presence of a Lewis acid catalyst. However, this method is often plagued by issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of products. The chloro substituent is deactivating yet ortho, para-directing.
Reaction Scheme:
Experimental Protocol (Adapted):
This protocol is adapted from general procedures for Friedel-Crafts alkylation.
-
Reaction Setup: In a reaction flask equipped with a stirrer and a reflux condenser, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is suspended in an excess of chlorobenzene, which also serves as the solvent.
-
Addition of Alkylating Agent: Allyl chloride is added dropwise to the stirred suspension at a low temperature to control the initial exothermic reaction.
-
Reaction Conditions: The reaction mixture is then allowed to warm to room temperature or gently heated to promote the reaction.
-
Reaction Monitoring: The reaction is monitored by GC to observe the formation of the product and any byproducts.
-
Work-up: The reaction is quenched by pouring the mixture onto a mixture of ice and concentrated hydrochloric acid. The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with water, a dilute base solution (e.g., NaHCO₃), and brine, then dried and concentrated. The resulting mixture of isomers is typically separated by fractional distillation or column chromatography.
Potential Reaction Parameters:
| Parameter | Typical Range/Value |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂ |
| Catalyst Loading | 1.1-2.0 equivalents |
| Alkylating Agent | Allyl chloride, Allyl bromide, Allyl alcohol |
| Solvent | Chlorobenzene (excess), CS₂, Nitrobenzene |
| Temperature | 0-50 °C |
| Reaction Time | 1-6 hours |
Reaction Mechanism Diagram:
Caption: Mechanism of the Friedel-Crafts alkylation.
Conclusion
The synthesis of this compound from chlorobenzene can be achieved through various synthetic strategies, with transition-metal-catalyzed cross-coupling reactions offering the most versatile and selective routes. The choice of method will depend on factors such as substrate availability, functional group tolerance, and desired yield and purity. While Friedel-Crafts alkylation provides a more traditional approach, careful control of reaction conditions is necessary to minimize side reactions. This guide provides a foundational understanding of these synthetic pathways to aid researchers in the development of robust and efficient syntheses for this valuable chemical intermediate. Further optimization of the adapted protocols will likely be necessary to achieve high yields and purity for the target molecule.
References
- 1. PubChemLite - this compound (C9H9Cl) [pubchemlite.lcsb.uni.lu]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. 1-Allyl-4-chlorobenzene | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
An In-depth Technical Guide to the Friedel-Crafts Allylation of Chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedel-Crafts allylation of chlorobenzene is a cornerstone of electrophilic aromatic substitution, providing a direct pathway to introduce a versatile allyl group onto a deactivated aromatic ring. This reaction is of significant interest in synthetic organic chemistry and drug development, as the resulting allylchlorobenzene isomers are valuable precursors for a wide range of more complex molecules. The chloro substituent, while deactivating the benzene ring towards electrophilic attack, acts as an ortho, para-director, leading primarily to the formation of 1-allyl-4-chlorobenzene and 1-allyl-2-chlorobenzene. The regioselectivity and yield of the reaction are highly dependent on the choice of catalyst, allylic precursor, and reaction conditions. This guide provides a comprehensive overview of the reaction, including its mechanism, common catalytic systems, detailed experimental protocols, and quantitative data to aid in the development of robust synthetic methodologies.
Introduction
The Friedel-Crafts reaction, first reported in 1877 by Charles Friedel and James Crafts, represents a fundamental method for the formation of carbon-carbon bonds on aromatic rings.[1] The allylation variant introduces an allyl group, a valuable synthetic handle that can be further functionalized through various transformations such as oxidation, reduction, and addition reactions. Chlorobenzene, an inexpensive and readily available starting material, presents a unique challenge and opportunity for Friedel-Crafts allylation. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making the reaction more challenging than with activated benzenes.[2] However, the ortho, para-directing effect of the chloro group allows for regioselective synthesis of substituted allylbenzenes.[3]
This guide will delve into the core aspects of the Friedel-Crafts allylation of chlorobenzene, with a focus on providing practical information for laboratory applications.
Reaction Mechanism
The Friedel-Crafts allylation of chlorobenzene proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction can be broadly divided into three key steps:
-
Generation of the Electrophile: A Lewis acid or Brønsted acid catalyst is employed to generate a highly electrophilic allyl cation or a polarized allyl-catalyst complex from an allylic precursor, such as allyl chloride or allyl alcohol.[4]
-
Nucleophilic Attack: The π-electrons of the chlorobenzene ring act as a nucleophile, attacking the electrophilic allyl species. This attack preferentially occurs at the ortho and para positions due to the directing effect of the chlorine atom. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Aromatization: A weak base, often the anionic part of the catalyst complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon atom bearing the new allyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]
The overall mechanism is depicted in the following diagram:
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hafnium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1-allyl-2-chlorobenzene via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-allyl-2-chlorobenzene utilizing a Grignard-based cross-coupling reaction, specifically the Kumada coupling. This method offers a robust pathway for the formation of carbon-carbon bonds between an aryl Grignard reagent and an allyl halide.
Reaction Principle: The Kumada Coupling
The synthesis of this compound can be efficiently achieved through a nickel- or palladium-catalyzed cross-coupling reaction known as the Kumada coupling. This reaction involves the formation of a Grignard reagent from 2-chlorobromobenzene, which then couples with an allyl halide in the presence of a transition metal catalyst.[1][2][3] The general scheme for this reaction is depicted below.
The Grignard reagent, 2-chlorophenylmagnesium bromide, is prepared by the reaction of 2-chlorobromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[4] Great care must be taken to ensure all glassware and reagents are scrupulously dry, as Grignard reagents are highly reactive towards water.[4]
The subsequent cross-coupling with an allyl halide, such as allyl chloride or allyl bromide, is facilitated by a catalyst, typically a nickel(II) or palladium(II) complex.[2][3] Nickel catalysts, like dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (NiCl₂(dppp)), are often employed for their efficiency and cost-effectiveness in coupling reactions involving aryl Grignards.[3]
Reaction Pathway and Mechanism
The synthesis proceeds in two main stages: the formation of the Grignard reagent and the catalytic cross-coupling reaction.
References
An In-depth Technical Guide to 1-Allyl-2-chlorobenzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allyl-2-chlorobenzene, an organochlorine compound, presents a unique combination of reactive moieties: a chlorinated aromatic ring and an allylic double bond. This structure makes it a valuable intermediate in organic synthesis, offering multiple avenues for functionalization. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and potential transformations, and an exploration of its reactivity and potential biological significance. The information is curated to support researchers and professionals in the fields of chemistry and drug development in leveraging the synthetic potential of this versatile molecule.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is characterized by its limited solubility in water and good solubility in common organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Aromatic | [1] |
| Density | 1.046 g/cm³ | [2] |
| Boiling Point | 62-68 °C at 5 Torr | [2] |
| Melting Point | Not readily available in literature | |
| Flash Point | 71.3 °C | [2] |
| Refractive Index | 1.53 | [2] |
| Vapor Pressure | 0.602 mmHg at 25°C | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
| CAS Number | 1587-07-1 | [1] |
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of chlorobenzene with allyl chloride. The following protocol is adapted from established procedures for the synthesis of similar aryl-allyl compounds.
Experimental Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a mixture of 450 g (4.0 moles) of chlorobenzene and 32.4 g (0.2 mole) of anhydrous ferric chloride.[3]
-
Cooling: Cool the mixture to -21°C using an ice-salt bath.[3]
-
Addition of Allyl Chloride: Add 76.5 g (1.0 mole) of allyl chloride dropwise from the dropping funnel with continuous stirring over a period of two hours. Maintain the temperature at or below -16°C during the addition.[3]
-
Reaction: Continue stirring the reaction mixture for an additional three hours, allowing the temperature to slowly rise.[3]
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice and 100 ml of concentrated hydrochloric acid. Separate the organic layer and wash it with dilute hydrochloric acid, followed by distilled water.[3]
-
Drying: Dry the organic layer over anhydrous calcium sulfate and filter to remove any solid byproducts.[3]
Synthesis workflow for this compound.
Purification
The crude product obtained from the synthesis typically contains a mixture of ortho, para, and meta isomers, as well as unreacted starting materials and byproducts. Purification is generally achieved by fractional distillation under reduced pressure.
Experimental Protocol: Purification by Distillation
-
Initial Distillation: Perform a simple distillation of the dried organic layer using a Claisen flask to achieve a rough separation of the unreacted materials, the product, and any high-boiling tarry residues.[3]
-
Fractional Distillation: Carefully rectify the fraction containing the product at a reduced pressure (e.g., 10 mm Hg) using a packed column (e.g., a 5-foot, glass-helices-packed column).[3]
-
Collection: Maintain a high reflux ratio (e.g., 25:1) to ensure good separation of the isomers.[3] Collect the fraction corresponding to the boiling point of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet for the two protons of the -CH₂- group, a multiplet for the vinylic -CH= proton, and two multiplets for the terminal =CH₂ protons. The aromatic region will display complex multiplets corresponding to the four protons on the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the three distinct carbons of the allyl group and six signals for the carbons of the aromatic ring, with their chemical shifts influenced by the chloro and allyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the allyl group, C=C stretching of the alkene and the aromatic ring, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with a relative intensity of approximately one-third of the M⁺ peak. Fragmentation will likely involve the loss of a chlorine atom and cleavage of the allyl group.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations. The allyl group can undergo reactions typical of alkenes, while the chlorinated benzene ring is amenable to cross-coupling reactions.
Reactions of the Allyl Group
Epoxidation: The double bond of the allyl group can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are valuable synthetic intermediates.
Experimental Protocol: Epoxidation
-
Dissolution: Dissolve this compound in a suitable non-aqueous solvent like chloroform or dichloromethane in a round-bottom flask.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA in the same solvent to the flask, maintaining the temperature with an ice bath.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the resulting m-chlorobenzoic acid.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude epoxide can be purified by column chromatography.
Epoxidation of this compound.
Reactions of the Aryl Chloride
Heck Reaction: The carbon-chlorine bond can participate in palladium-catalyzed Heck reactions with alkenes to form new carbon-carbon bonds, leading to more complex molecular structures.[4][5][6]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a Schlenk flask, combine this compound, the desired alkene (e.g., an acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).
-
Inert Atmosphere: Degas the reaction mixture and place it under an inert atmosphere (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Suzuki Coupling: this compound can also undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst and a base to form biaryl compounds.[7][8]
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a flask, dissolve this compound, the boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Inert Atmosphere: Purge the mixture with an inert gas.
-
Heating: Heat the reaction mixture to reflux and stir until the starting material is consumed.
-
Work-up: After cooling, separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.
Reactivity of this compound.
Biological Significance and Toxicology
Currently, there is no direct evidence to suggest that this compound is involved in specific signaling pathways. However, its structural components, allylbenzene and chlorobenzene, have been studied for their metabolic and toxicological properties.
The metabolism of allylbenzene is known to proceed through the formation of an epoxide intermediate, allylbenzene-2',3'-oxide.[9] This epoxide can be detoxified by epoxide hydrolases to form a dihydrodiol or by glutathione S-transferases to form glutathione conjugates.[9] However, reactive epoxide intermediates can also covalently bind to cellular macromolecules like DNA and proteins, which is a mechanism of toxicity for some compounds.
Chlorobenzene is known to be metabolized in the liver and can cause liver and kidney damage upon chronic exposure in animal studies.[10][11] The primary route of metabolism involves the formation of chlorobenzene 3,4-epoxide, which can then be converted to various phenolic and catechol metabolites that are excreted.[12]
Given these metabolic pathways of its constituent parts, it is plausible that this compound could be metabolized in a similar fashion, potentially forming reactive epoxide intermediates from both the allyl group and the aromatic ring. The toxicological profile of this compound itself has not been extensively studied, but caution should be exercised due to the known hazards of related compounds.
Potential metabolic pathway of this compound.
Conclusion
This compound is a synthetically useful building block due to the presence of two distinct reactive sites. Its physical and chemical properties are well-defined, and it can be synthesized and purified using standard laboratory techniques. The ability of its allyl and aryl chloride moieties to undergo a range of transformations, including epoxidation and palladium-catalyzed cross-coupling reactions, opens up possibilities for the construction of complex organic molecules. While its direct biological role is not established, understanding its potential metabolic pathways is crucial for assessing its toxicological profile. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors.
References
- 1. CAS 1587-07-1: 1-Chloro-2-(2-propen-1-yl)benzene [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis of arylpropylamines from allyl chloride , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to 1-Allyl-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Allyl-2-chlorobenzene (also known as o-chloroallylbenzene), a halogenated aromatic hydrocarbon. This document consolidates its chemical identifiers, physical and chemical properties, synthesis protocols, spectroscopic data, and safety information. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Identifiers and Physical Properties
This compound is a substituted aromatic compound with an allyl group ortho to a chlorine atom on the benzene ring. Its unique structure, combining the reactivity of an alkene and an aryl halide, makes it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1587-07-1[1] |
| Molecular Formula | C₉H₉Cl[1] |
| IUPAC Name | 1-chloro-2-(prop-2-en-1-yl)benzene |
| Synonyms | o-Chloroallylbenzene, 2-Allylchlorobenzene, Benzene, 1-allyl-2-chloro-, Benzene, 1-chloro-2-(2-propenyl)-[1] |
| InChI Key | MMNZJCWUBKBTNG-UHFFFAOYSA-N[1] |
| SMILES | C=CCC1=CC=CC=C1Cl[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 152.62 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | 62-68 °C at 5 Torr | ECHEMI |
| Density | 1.046 g/cm³ | ECHEMI |
| Flash Point | 71.3 °C | ECHEMI |
| Refractive Index | 1.53 | ECHEMI |
| Vapor Pressure | 0.602 mmHg at 25°C | ECHEMI |
| Solubility | Insoluble in water, soluble in common organic solvents | Inferred from structure |
| XLogP3 | 3.6 | PubChem[1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of chlorobenzene with an allyl halide. This reaction typically yields a mixture of ortho and para isomers, which can be separated by distillation.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is based on the method described by Patrick, T. M., Jr., McBee, E. T., & Hass, H. B. (1946) for the synthesis of arylpropylamines, which includes the preparation of chloroallylbenzenes as intermediates.[2][3]
Reaction Scheme:
Figure 1: Reaction scheme for the Friedel-Crafts alkylation of chlorobenzene.
Materials and Equipment:
-
Chlorobenzene
-
Allyl chloride
-
Anhydrous ferric chloride (FeCl₃)
-
Ice-salt bath
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place chlorobenzene (4.0 moles) and anhydrous ferric chloride (0.2 moles).
-
Cooling: Cool the mixture to -21°C using an ice-salt bath.
-
Addition of Allyl Chloride: Add allyl chloride (1.0 mole) dropwise from the dropping funnel over a period of two hours with continuous stirring.
-
Reaction: Continue stirring for an additional three hours, allowing the temperature to rise to approximately -16°C. Hydrogen chloride gas will be evolved during the reaction.
-
Workup: After the reaction is complete, pour the mixture over crushed ice and add concentrated hydrochloric acid. Separate the organic layer and wash it with dilute HCl and then with water.
-
Drying and Distillation: Dry the organic layer over anhydrous calcium sulfate. Perform a fractional distillation under reduced pressure to separate the unreacted starting materials and the ortho and para isomers of allylchlorobenzene.[2][3]
Spectroscopic Characterization
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.1 | m | 4H | Aromatic protons |
| ~ 6.0 | m | 1H | -CH=CH₂ |
| ~ 5.1 | m | 2H | -CH=CH ₂ |
| ~ 3.5 | d | 2H | Ar-CH ₂- |
Note: Predicted shifts are based on the analysis of similar compounds such as allylbenzene and chlorobenzene. The aromatic region is expected to show a complex multiplet pattern due to the ortho substitution.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Ar-C (quaternary, attached to allyl) |
| ~ 136 | -C H=CH₂ |
| ~ 134 | Ar-C (quaternary, attached to Cl) |
| ~ 130 - 127 | Ar-CH |
| ~ 116 | -CH=C H₂ |
| ~ 37 | Ar-C H₂- |
Note: Predicted shifts are based on the analysis of similar compounds.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3080 | =C-H stretch (alkene) |
| ~ 3060 | =C-H stretch (aromatic) |
| ~ 1640 | C=C stretch (alkene) |
| ~ 1590, 1480 | C=C stretch (aromatic) |
| ~ 990, 915 | =C-H bend (alkene) |
| ~ 750 | C-Cl stretch (aromatic, ortho-disubstituted) |
Note: Predicted absorption bands are based on characteristic group frequencies.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 152/154 | Molecular ion (M⁺, M+2⁺) with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes |
| 117 | [M - Cl]⁺ |
| 111 | [M - C₃H₅]⁺ (loss of allyl group) |
Source: Predicted data from PubChem.[1]
Reactivity and Applications
This compound is a useful building block in organic synthesis due to the presence of two reactive sites: the allyl group and the chloro-substituted aromatic ring.
-
Allyl Group: The double bond of the allyl group can undergo various reactions such as addition, oxidation, and polymerization.
-
Aryl Chloride: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex molecules.
Potential Applications:
-
Pharmaceutical Intermediate: The scaffold of this compound can be modified to synthesize various drug candidates.
-
Agrochemicals: It can serve as a precursor for the synthesis of pesticides and herbicides.
-
Materials Science: The allyl functionality allows for its use in the development of polymers and other advanced materials.
Figure 2: Logical relationship of this compound in synthetic applications.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Table 7: GHS Hazard Information (Inferred)
| Hazard | Statement |
| Pictogram | GHS07 (Exclamation Mark), GHS09 (Environment) - inferred |
| Signal Word | Warning - inferred |
| Hazard Statements | May cause skin and eye irritation. Harmful if swallowed or inhaled. Toxic to aquatic life with long lasting effects. - inferred from similar compounds |
| Precautionary Statements | Avoid breathing vapors. Wash skin thoroughly after handling. Avoid release to the environment. Wear protective gloves/eye protection. - inferred from similar compounds |
Note: This information is inferred from safety data for similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for detailed and accurate information.
This technical guide provides a foundational understanding of this compound. For any laboratory work, it is imperative to consult primary literature and the relevant Safety Data Sheets.
References
Molecular structure and formula of 1-allyl-2-chlorobenzene
An In-depth Technical Guide to 1-Allyl-2-chlorobenzene: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of this compound (also known as o-chloroallylbenzene), a halogenated aromatic compound. The information is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, focusing on its molecular characteristics, physicochemical properties, and synthetic methodologies.
Molecular Structure and Identifiers
This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom and an allyl group at adjacent (ortho) positions.[1] Its unique structure, combining the reactivity of an aromatic halide and an alkene, makes it a versatile intermediate in organic synthesis.
Caption: 2D Molecular Structure of this compound.
Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [2] |
| Monoisotopic Mass | 152.03928 Da | [1] |
| IUPAC Name | 1-chloro-2-(prop-2-en-1-yl)benzene | [1] |
| CAS Number | 1587-07-1 | |
| SMILES | C=CCC1=CC=CC=C1Cl | [1] |
| InChI | InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | [1] |
| InChIKey | MMNZJCWUBKBTNG-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.6 | [1] |
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts The following chemical shifts (in ppm) are predicted for a CDCl₃ solvent. Aromatic protons (H-Ar) would exhibit complex splitting patterns.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic | 7.1 - 7.5 | 127 - 138 | Four distinct signals in a complex multiplet.[3] |
| Allyl -CH₂- | ~3.4 | ~35 | Typically a doublet. |
| Allyl -CH= | 5.8 - 6.1 | ~136 | A multiplet resulting from coupling to adjacent protons.[4] |
| Allyl =CH₂ | 5.0 - 5.2 | ~116 | Two distinct signals, each appearing as a doublet of doublets.[4] |
| Aromatic C-Cl | - | ~134 | Quaternary carbon, no attached proton.[5] |
| Aromatic C-C | - | ~136 | Quaternary carbon, no attached proton. |
Table 3: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is expected to show characteristic peaks for both the aromatic and alkene moieties.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Reference |
| Aromatic C-H | 3030 - 3080 | Stretching | [6] |
| Alkenyl =C-H | 3020 - 3100 | Stretching | [7] |
| Alkane C-H (Allylic) | 2850 - 2960 | Stretching | [7] |
| Alkene C=C | ~1640 | Stretching | [7] |
| Aromatic C=C | 1450 - 1600 | Ring Stretching | [6] |
| Alkenyl =C-H (Out-of-plane) | 910 and 990 | Bending (monosubstituted alkene) | [7] |
| Aromatic C-H (Out-of-plane) | ~750 | Bending (ortho-disubstitution) | |
| Aromatic C-Cl | 1000 - 1100 | Stretching |
Mass Spectrometry Fragmentation
In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a molecular ion peak cluster ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom.[8] The primary fragmentation pathway involves the loss of the chlorine atom, followed by rearrangement and further fragmentation of the allyl chain.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Synthesis Protocols
The synthesis of this compound is most commonly achieved via cross-coupling reactions. Below are detailed protocols for two effective methods: the Grignard reaction and the Suzuki-Miyaura coupling.
Grignard Reaction (Primary Method)
This classic method involves the formation of an aryl Grignard reagent from an ortho-dihalobenzene, followed by its reaction with an allyl halide.[9][10]
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Experimental Protocol:
-
Apparatus Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 eq.) are placed in the flask.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated if necessary.
-
Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed, yielding 2-chlorophenylmagnesium bromide.[9]
-
-
Coupling Reaction:
-
The Grignard solution is cooled to 0°C in an ice bath.
-
Allyl chloride (1.1 eq.), dissolved in anhydrous THF, is added dropwise. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below 10°C.[11]
-
After addition, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether (Et₂O).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
-
Suzuki-Miyaura Coupling (Alternative Method)
The Suzuki-Miyaura coupling is a modern, powerful alternative that uses a palladium catalyst to couple an aryl halide with an organoboron species.[12] This method offers high functional group tolerance and generally milder reaction conditions.[13]
Reaction Scheme: 2-chlorophenylboronic acid is reacted with allyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., Toluene/Water or Dioxane/Water).[14][15]
General Protocol:
-
Reactant Mixture: To a flask are added 2-chlorophenylboronic acid (1.0 eq.), allyl bromide (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent and Degassing: A solvent mixture, such as 1,4-dioxane and water, is added. The mixture is thoroughly degassed by bubbling argon through it for 10-15 minutes.
-
Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), is added under an argon atmosphere.[15]
-
Reaction: The flask is sealed and heated (e.g., to 80-100°C) with vigorous stirring overnight.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified via column chromatography.
References
- 1. PubChemLite - this compound (C9H9Cl) [pubchemlite.lcsb.uni.lu]
- 2. 1-Allyl-4-chlorobenzene | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Allylbenzene(300-57-2) 13C NMR [m.chemicalbook.com]
- 5. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]
- 6. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Spectroscopic Data of 1-allyl-2-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-allyl-2-chlorobenzene, a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic principles and comparative analysis with related structures. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and accuracy in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and known values for allyl and chlorobenzene moieties.
¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic and allyl protons. The ortho-substitution pattern leads to a complex splitting pattern in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.35 | dd | J = 7.8, 1.5 |
| H-4 | ~ 7.18 | td | J = 7.6, 1.5 |
| H-5 | ~ 7.25 | td | J = 7.7, 1.3 |
| H-6 | ~ 7.10 | dd | J = 7.9, 1.3 |
| H-1' | ~ 3.45 | d | J = 6.5 |
| H-2' | ~ 5.95 | m | - |
| H-3'a (trans) | ~ 5.10 | dq | J = 17.0, 1.5 |
| H-3'b (cis) | ~ 5.05 | dq | J = 10.0, 1.5 |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the chlorine atom and the electronic effects of the allyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~ 134.5 |
| C-2 | ~ 133.0 |
| C-3 | ~ 129.8 |
| C-4 | ~ 127.2 |
| C-5 | ~ 128.5 |
| C-6 | ~ 126.9 |
| C-1' | ~ 37.0 |
| C-2' | ~ 136.5 |
| C-3' | ~ 116.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the alkene group, and the carbon-chlorine bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080 - 3010 | C-H stretch | Aromatic & Alkene |
| 2980 - 2850 | C-H stretch | Allylic CH₂ |
| 1640 | C=C stretch | Alkene |
| 1590, 1480, 1450 | C=C stretch | Aromatic Ring |
| 990, 915 | =C-H bend (out-of-plane) | Alkene |
| 750 | C-H bend (out-of-plane) | ortho-disubstituted benzene |
| ~ 700 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound would lead to the formation of a molecular ion and several characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 152/154 | [C₉H₉Cl]⁺ (Molecular Ion) |
| 117 | [C₉H₉]⁺ (Loss of Cl) |
| 111 | [C₆H₄Cl]⁺ (Loss of allyl radical) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 512-1024.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to TMS.
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.[1]
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean, empty salt plates prior to sample analysis.
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Conditions:
-
Injection: 1 µL of the sample solution is injected into the GC.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed for its molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
Reactivity of the Allyl Group in 1-Allyl-2-chlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the allyl group in 1-allyl-2-chlorobenzene. The presence of both a reactive alkene and a chlorinated aromatic ring makes this molecule a versatile substrate for a variety of organic transformations. This document details key reactions, including isomerization, oxidation, and addition reactions, providing insights into the reaction mechanisms, experimental procedures, and expected outcomes. The information presented is curated from established chemical literature and is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound is a bifunctional molecule featuring a terminal alkene (the allyl group) and a chlorinated benzene ring. The allyl group is known for its versatile reactivity, participating in a wide range of transformations that target the carbon-carbon double bond or the allylic C-H bonds. The adjacent chloro-substituted phenyl ring can influence the reactivity of the allyl group through electronic and steric effects. This guide focuses on the principal reactions involving the allyl moiety.
Isomerization of the Allyl Group
The terminal double bond of the allyl group in this compound can be isomerized to form the more thermodynamically stable internal alkene, 2-chloro-1-(prop-1-en-1-yl)benzene. This transformation is typically catalyzed by transition metals or strong bases.
Transition Metal-Catalyzed Isomerization
Transition metal complexes, particularly those of cobalt, are effective catalysts for the isomerization of allylbenzenes. These reactions often proceed with high selectivity for the (E)-isomer.
Table 1: Quantitative Data for Isomerization of Allylarenes
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Allylbenzene | Co(acac)₂ / Xantphos / HEH | DMF | 25 | 16 | 93 | >98:2 | [1] |
| Substituted Allylbenzenes | Co(acac)₂ / Xantphos / HEH | DMF | 25 | 16 | 84-95 | High E | [1] |
Note: Data for analogous allylbenzene derivatives. HEH = Hantzsch ester.
Experimental Protocol: General Procedure for Cobalt-Catalyzed Isomerization
A representative protocol adapted for this compound is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Co(acac)₂ (0.05 mmol, 5 mol%), and a suitable phosphine ligand such as Xantphos (0.1 mmol, 10 mol%).
-
Add a hydrogen atom transfer (HAT) agent, such as Hantzsch ester (HEH) (1.2 mmol).
-
Add the solvent (e.g., DMF, 5 mL) and stir the mixture at the specified temperature (e.g., 25 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography on silica gel to yield 2-chloro-1-(prop-1-en-1-yl)benzene.
Oxidation Reactions of the Allyl Group
The double bond of the allyl group is susceptible to various oxidation reactions, leading to the formation of epoxides, ketones, or alcohols.
Epoxidation
Epoxidation of the terminal alkene in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2-((2-chlorophenyl)methyl)oxirane. This reaction is typically stereospecific.
Table 2: Quantitative Data for Epoxidation of Allylarenes
| Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Allylbenzene analogs | m-CPBA | Dichloromethane | Room Temp. | N/A | High | [2] |
| Terminal Alkenes | m-CPBA | Chloroform | Room Temp. | N/A | ~75% | [3] |
Experimental Protocol: General Procedure for Epoxidation with m-CPBA
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the excess peroxy acid by adding a solution of sodium sulfite or sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-((2-chlorophenyl)methyl)oxirane.
Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation converts terminal alkenes into methyl ketones. In the case of this compound, this reaction would yield 1-(2-chlorophenyl)propan-2-one. The reaction is catalyzed by a palladium(II) salt in the presence of a co-oxidant, typically a copper salt, and oxygen.
Table 3: Quantitative Data for Wacker-Tsuji Oxidation of Terminal Alkenes
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkenes | PdCl₂ (10 mol%), CuCl | DMF/H₂O | Room Temp. | N/A | Good | [4] |
| Styrene Derivatives | PdCl₂(MeCN)₂ (5 mol%), BQ, t-BuOH | Air | Room Temp. | 24 | up to 96% (aldehyde) | [5] |
Note: BQ = 1,4-benzoquinone. The Wacker oxidation of styrene derivatives can be selective for either the ketone or aldehyde product depending on the conditions.
Experimental Protocol: General Procedure for Wacker-Tsuji Oxidation
-
To a mixture of PdCl₂ (0.1 mmol, 10 mol%) and CuCl (1.0 mmol) in a solvent mixture of DMF and water (e.g., 7:1 v/v), bubble oxygen for 15-30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction under an oxygen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-chlorophenyl)propan-2-one.
Addition Reactions to the Allyl Group
The double bond of the allyl group can undergo various addition reactions, including hydroboration-oxidation and Heck coupling.
Hydroboration-Oxidation
Hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the double bond, yielding 3-(2-chlorophenyl)propan-1-ol.[6][7] The reaction proceeds in two steps: hydroboration with a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base.[6][7]
Table 4: Quantitative Data for Hydroboration-Oxidation of Allylarenes
| Substrate | Borane Reagent | Oxidant | Regioselectivity | Stereoselectivity | Yield (%) | Reference |
| Allylbenzene | BH₃·THF | H₂O₂, NaOH | 90% at C-1 | Syn-addition | N/A | [8] |
| Terminal Alkenes | BH₃·THF or 9-BBN | H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | High | [7] |
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of BH₃·THF (1.1 mmol, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature or with gentle heating until the oxidation is complete.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford 3-(2-chlorophenyl)propan-1-ol.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] The allyl group of this compound can participate as the alkene component in a Heck reaction with an aryl or vinyl halide. For example, reaction with iodobenzene would yield 1-chloro-2-(3-phenylallyl)benzene.
Table 5: Quantitative Data for Heck Reaction of Allylarenes
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Allylbenzene derivative | Pd(OAc)₂ | Et₃N | DMF | 120 | 3-6 | High | [10] |
| Iodobenzene | Styrene | Pd(OAc)₂ | Various | NMP/H₂O | 200 (MW) | N/A | 53 | [11] |
Note: MW = Microwave irradiation.
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction vessel, combine this compound (1.2 mmol), the aryl halide (e.g., iodobenzene, 1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., a phosphine ligand).
-
Add a base (e.g., triethylamine or potassium carbonate) and a solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to the required temperature (often >100 °C) under an inert atmosphere.
-
Monitor the reaction's progress by TLC or GC.
-
After completion, cool the mixture, perform an aqueous workup, and extract the product.
-
Purify the crude product by column chromatography.
Conclusion
The allyl group in this compound provides a reactive handle for a multitude of valuable organic transformations. This guide has outlined several key reactions, including isomerization, epoxidation, Wacker-Tsuji oxidation, hydroboration-oxidation, and the Heck reaction. For each of these, representative protocols and mechanistic insights have been provided, drawing from the established literature on analogous systems. The ability to selectively functionalize the allyl group in the presence of an aryl chloride offers significant synthetic utility, enabling the construction of more complex molecular architectures relevant to the pharmaceutical and materials science industries. Further research into the specific reaction kinetics and optimization for this compound will undoubtedly expand its applications in organic synthesis.
References
- 1. Controllable Isomerization of Alkenes by Dual Visible‐Light‐Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient and Highly Aldehyde Selective Wacker Oxidation [organic-chemistry.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
Electrophilic aromatic substitution on 1-allyl-2-chlorobenzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Allyl-2-chlorobenzene
Abstract
This technical whitepaper provides a comprehensive theoretical and practical guide to the electrophilic aromatic substitution (EAS) reactions on this compound. This substrate is of interest in medicinal chemistry and materials science due to its unique combination of functional groups. This document outlines the core principles governing the regioselectivity of EAS on this disubstituted benzene, considering the competing and reinforcing directing effects of the allyl and chloro substituents. Detailed, generalized experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions are provided, along with predicted product distributions based on established chemical principles. All quantitative predictions are summarized in tabular format for clarity, and key mechanistic and logical pathways are visualized using Graphviz diagrams. This guide is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this compound in targeted synthesis.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction mechanism universally proceeds through a two-step pathway:
-
Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This initial, typically rate-determining step, disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]
-
Restoration of Aromaticity: A base removes a proton from the carbon atom bearing the electrophile, collapsing the C-H bond and reforming the aromatic π-system.[3]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the regiochemical outcome (the position of the new substituent).
Caption: General mechanism for electrophilic aromatic substitution.
Core Concepts: Substituent Effects on this compound
The regioselectivity of EAS on this compound is dictated by the electronic properties of its two substituents: the allyl group and the chlorine atom.
-
Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing but deactivating substituent.[4]
-
Deactivating Nature: Due to its high electronegativity, chlorine withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive than benzene.[5]
-
Ortho-, Para-Directing Nature: The chlorine atom can donate one of its lone pairs of electrons into the ring via resonance. This donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions.[6]
-
-
Allyl Group (-CH₂CH=CH₂): As an alkyl group, the allyl substituent is an ortho-, para-directing and activating group.[3]
-
Activating Nature: It donates electron density to the ring through a weak inductive effect and hyperconjugation, making the ring more nucleophilic and more reactive than benzene.[7]
-
Ortho-, Para-Directing Nature: This electron-donating character stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[7]
-
Predictive Analysis of Regioselectivity
When multiple substituents are present, the position of electrophilic attack is determined by the sum of their effects.[8]
-
The Most Activating Group Dominates: In cases of conflicting directing effects, the most powerfully activating group governs the regioselectivity.[9][10] In this compound, the activating allyl group's directing effect will be dominant over the deactivating chloro group.
-
Reinforcing and Competing Effects:
-
Allyl Group (-C₃H₅) at C1: Directs to positions 2-(blocked), 4-(para), and 6-(ortho).
-
Chloro Group (-Cl) at C2: Directs to positions 1-(blocked), 3-(ortho), and 6-(para).
-
Reinforcement: Both groups direct the incoming electrophile to position 6 .
-
Competition: The activating allyl group strongly directs to position 4 , while the chloro group directs to position 3.
-
-
Steric Hindrance: Substitution at position 3, located between the two existing substituents, is sterically hindered and highly unlikely.[10] Position 6 is ortho to the allyl group and may experience some minor steric hindrance. Position 4 is the most sterically accessible.
Caption: Predicted regioselectivity for EAS on this compound.
Specific Electrophilic Aromatic Substitution Reactions
The following sections provide generalized protocols and predicted outcomes for key EAS reactions. The quantitative data presented are predictive estimations based on established principles of reactivity and selectivity.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[11]
Table 1: Predicted Product Distribution for Nitration
| Product Name | Position of -NO₂ | Predicted Yield (%) |
| 1-Allyl-2-chloro-4-nitrobenzene | 4 | 55 - 65 |
| 1-Allyl-2-chloro-6-nitrobenzene | 6 | 35 - 45 |
| Other Isomers | - | < 5 |
Halogenation
Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl). The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[12]
Table 2: Predicted Product Distribution for Bromination (Br₂/FeBr₃)
| Product Name | Position of -Br | Predicted Yield (%) |
| 1-Allyl-4-bromo-2-chlorobenzene | 4 | 60 - 70 |
| 1-Allyl-6-bromo-2-chlorobenzene | 6 | 30 - 40 |
| Other Isomers | - | < 5 |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). The electrophile is sulfur trioxide (SO₃) or its protonated form. This reaction is notably reversible.[13]
Table 3: Predicted Product Distribution for Sulfonation
| Product Name | Position of -SO₃H | Predicted Yield (%) |
| 4-Allyl-3-chlorobenzenesulfonic acid | 4 | 65 - 75 |
| 2-Allyl-3-chlorobenzenesulfonic acid | 6 | 25 - 35 |
| Other Isomers | - | < 5 |
Friedel-Crafts Reactions
Friedel-Crafts reactions introduce alkyl (alkylation) or acyl (acylation) groups. These reactions are catalyzed by strong Lewis acids like AlCl₃.[14]
-
Limitations: Friedel-Crafts reactions are sensitive to deactivating groups. While the allyl group is activating, the deactivating chloro group will slow the reaction rate compared to benzene.[15] Alkylation is also prone to carbocation rearrangements and polyalkylation. Acylation, followed by reduction, is often a more reliable method for introducing primary alkyl groups.[7]
Table 4: Predicted Product Distribution for Friedel-Crafts Acylation (e.g., with Acetyl Chloride)
| Product Name | Position of -COCH₃ | Predicted Yield (%) |
| 1-(4-Allyl-3-chlorophenyl)ethan-1-one | 4 | 70 - 80 |
| 1-(2-Allyl-3-chlorophenyl)ethan-1-one | 6 | 20 - 30 |
| Other Isomers | - | < 5 |
Experimental Protocols
The following are generalized, representative protocols. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Nitration
-
Preparation: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) and a solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product via column chromatography on silica gel to separate the 4- and 6-nitro isomers.
Caption: A typical experimental workflow for nitration.
General Protocol for Friedel-Crafts Acylation
-
Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, non-polar solvent like dichloromethane. Cool to 0 °C.
-
Electrophile Formation: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to form the acylium ion complex.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise, keeping the temperature below 5 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction back to 0 °C and slowly quench by adding cold, dilute HCl.
-
Extraction & Purification: Follow steps 5-8 as outlined in the nitration protocol to extract, purify, and isolate the acylated products.
Conclusion
The electrophilic aromatic substitution of this compound is primarily governed by the activating, ortho-, para-directing allyl group. This leads to a predictable regiochemical outcome, with substitution favored at the C4 (para to allyl) and C6 (ortho to allyl, para to chloro) positions. While the chloro substituent deactivates the ring, making reaction conditions potentially more demanding than for benzene, synthetically useful transformations like nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be achieved. The protocols and predictive data in this guide serve as a foundational resource for chemists aiming to synthesize novel derivatives from this versatile starting material for applications in pharmaceutical and materials science research.
References
- 1. Electrophilic aromatic substitution | Bartleby [bartleby.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jove.com [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 14. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Allyl-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of 1-allyl-2-chlorobenzene is a prime example of an intramolecular Heck reaction, a powerful transformation in modern organic synthesis for the construction of cyclic compounds. Due to the proximity of the allyl group to the chloro-substituted aromatic ring, this substrate readily undergoes cyclization to form indene derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle, involving oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by intramolecular migratory insertion of the allyl olefin and subsequent β-hydride elimination to afford the cyclized product and regenerate the active palladium(0) catalyst.
Aryl chlorides are known to be less reactive than their corresponding bromides and iodides, often necessitating the use of specialized, electron-rich and sterically bulky phosphine ligands to facilitate the challenging oxidative addition step. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the efficiency and yield of the intramolecular Heck reaction of this compound.
Reaction Scheme
The intramolecular Heck reaction of this compound leads to the formation of 1-methyl-1H-indene.
Figure 1: Palladium-catalyzed intramolecular Heck reaction of this compound.
Data Presentation
The following table summarizes representative quantitative data for the intramolecular Heck reaction of ortho-allylaryl halides, which serve as a model for the reaction of this compound.
| Entry | Substrate | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-allyl-1-iodobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ (2) | Acetonitrile | 80 | 2 | 95 |
| 2 | 2-allyl-1-bromobenzene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | NaHCO₃ (2) | DMF | 100 | 12 | 80 |
| 3 | This compound (adapted) | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (2) | 1,4-Dioxane | 120 | 24 | (Estimated >70) |
Note: Data for entries 1 and 2 are based on analogous reactions of the corresponding iodo and bromo derivatives. Entry 3 represents a typical starting point for the less reactive chloro-substrate, with an estimated yield based on general principles for aryl chloride coupling.
Experimental Protocols
Protocol 1: Intramolecular Heck Reaction of this compound (Adapted Method)
This protocol is adapted for the cyclization of this compound, leveraging catalyst systems known to be effective for challenging aryl chlorides.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar electron-rich, bulky phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).
-
Degas the solvent by bubbling with the inert gas for 15-20 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Seal the flask or vial and place it in a preheated heating block or oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-methyl-1H-indene.
Visualizations
Catalytic Cycle of the Intramolecular Heck Reaction
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the reaction.
Application Notes and Protocols: Intramolecular Heck Reaction of 1-Allyl-2-chlorobenzene for the Synthesis of 1-Methyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of cyclic compounds. This application note focuses on the intramolecular cyclization of 1-allyl-2-chlorobenzene to form 1-methyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific reaction conditions, often including the use of bulky and electron-rich phosphine ligands, are typically required to achieve high yields. This document provides an overview of the reaction, a comparison of different catalytic systems, and detailed experimental protocols.
Reaction Scheme
The intramolecular Heck reaction of this compound proceeds via a 5-exo-trig cyclization pathway to yield 1-methyl-1H-indene.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the intramolecular Heck reaction of substrates similar to this compound, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | Acetonitrile | 100 | 24 | Moderate |
| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Dioxane | 120 | 18 | High |
| 3 | PdCl₂(PPh₃)₂ (5) | None | NaOAc (2) | DMF | 140 | 12 | Moderate |
| 4 | Herrmann's Catalyst (1) | None | Na₂CO₃ (2) | NMP | 130 | 16 | High |
Experimental Protocols
The following are representative protocols for conducting the intramolecular Heck reaction of this compound.
Protocol 1: Using Palladium Acetate and Tri(o-tolyl)phosphine
This protocol is a standard method for Heck reactions of aryl chlorides, employing a common phosphine ligand.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile, followed by this compound (1.0 equiv) and triethylamine (2.0 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-methyl-1H-indene.
Protocol 2: Using a Bulky Phosphine Ligand for Enhanced Reactivity
This protocol utilizes a bulky, electron-rich phosphine ligand, which is often necessary for the efficient activation of the C-Cl bond in aryl chlorides.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (10 mol%) to an oven-dried Schlenk tube.
-
Add cesium carbonate (2.0 equiv).
-
Remove the tube from the glovebox and add anhydrous 1,4-dioxane and this compound (1.0 equiv) via syringe under a positive pressure of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to obtain pure 1-methyl-1H-indene.
Mandatory Visualization
Catalytic Cycle of the Intramolecular Heck Reaction
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-allyl-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-allyl-2-chlorobenzene, a sterically hindered aryl chloride. The palladium-catalyzed Suzuki-Miyaura coupling is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Aryl chlorides are often preferred starting materials due to their lower cost and broader availability compared to aryl bromides and iodides. However, the strength of the C-Cl bond necessitates the use of highly active catalyst systems.
This document outlines representative reaction conditions, a detailed experimental protocol, and visual diagrams of the catalytic cycle and experimental workflow to guide researchers in successfully coupling this compound with various boronic acids.
Data Presentation: Reaction Parameters for Coupling of Sterically Hindered Aryl Chlorides
The following table summarizes various palladium catalyst systems and reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of challenging aryl chlorides. While these examples do not specifically use this compound, they provide a strong starting point for reaction optimization with this substrate. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the desired 2-allyl-1,1'-biphenyl derivatives.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 80 | 12 | >90 |
| 3 | [Pd(IPr)(allyl)Cl] (2) | - | K₂CO₃ (2) | Toluene | 110 | 16 | High |
| 4 | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | Moderate to High |
Yields are representative for sterically hindered aryl chlorides and will vary depending on the specific boronic acid used.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Degassed water
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-allyl-1,1'-biphenyl derivative.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 1-Allyl-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is a cornerstone of modern organic synthesis.[1][3] Its broad functional group tolerance and generally mild reaction conditions have made it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
This document provides detailed application notes and protocols for the Sonogashira coupling of various terminal alkynes with 1-allyl-2-chlorobenzene. The coupling of aryl chlorides, such as this compound, is known to be more challenging than that of the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[5] Consequently, successful coupling often requires specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and may necessitate elevated temperatures.[2] Microwave-assisted heating has also been shown to be effective in accelerating these transformations.[5][6]
Reaction Mechanism and Signaling Pathway
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
Palladium Cycle:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl chloride (this compound) to form a Pd(II) intermediate.[1]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the Pd(0) catalyst.[1]
-
-
Copper Cycle:
-
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form the copper(I) acetylide. This species is crucial for the transmetalation step.[1]
-
A copper-free variant of the Sonogashira reaction also exists, where the deprotonated alkyne is thought to coordinate directly with the palladium center.[1]
Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of this compound with various terminal alkynes. Given the challenging nature of this substrate, a robust catalyst system is recommended.
Protocol 1: Microwave-Assisted Sonogashira Coupling
This protocol is adapted from established procedures for the microwave-assisted coupling of challenging aryl chlorides.[5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene, Propargyl alcohol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard glassware for workup and purification
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed DMF (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 30-60 minutes.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating with a Buchwald Ligand
This protocol utilizes a highly active catalyst system suitable for unreactive aryl chlorides.
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Experimental Workflow
A generalized workflow for the Sonogashira coupling experiment.
Data Presentation
Disclaimer: The following data is representative and intended for illustrative purposes, as specific experimental data for the Sonogashira coupling of this compound could not be located in the cited literature. Yields are hypothetical and would need to be determined experimentally.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes (Microwave Protocol)
| Entry | Terminal Alkyne | Temperature (°C) | Time (min) | Representative Yield (%) |
| 1 | Phenylacetylene | 140 | 45 | 85 |
| 2 | 1-Hexyne | 140 | 60 | 78 |
| 3 | Trimethylsilylacetylene | 120 | 30 | 92 |
| 4 | Propargyl alcohol | 130 | 50 | 72 |
Table 2: Catalyst System Performance for the Coupling of this compound with Phenylacetylene (Conventional Heating)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 110 | 24 | 65 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Toluene | 100 | 24 | 55 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 82 |
Conclusion
The Sonogashira coupling of this compound presents a synthetic challenge due to the lower reactivity of the aryl chloride. However, by employing modern catalyst systems, such as those based on bulky, electron-rich phosphine ligands, and utilizing techniques like microwave-assisted heating, this transformation can be achieved. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this important carbon-carbon bond-forming reaction for applications in drug discovery and materials science. It is crucial to note that reaction conditions should be optimized for each specific terminal alkyne to achieve the best results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-Allyl-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of valuable heterocyclic compounds, namely 2,3-dihydrobenzofurans and indolines, utilizing 1-allyl-2-chlorobenzene as a key starting material. The methodologies presented are based on robust and widely applicable transition-metal-catalyzed intramolecular cyclization reactions, including the Heck reaction and Buchwald-Hartwig amination. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules.
I. Synthesis of 2-Methyl-2,3-dihydrobenzofuran via Intramolecular Heck Reaction
The intramolecular Heck reaction provides a powerful and direct method for the construction of the 2,3-dihydrobenzofuran ring system from this compound. This palladium-catalyzed cyclization proceeds via an oxidative addition of the aryl chloride to a low-valent palladium species, followed by intramolecular carbopalladation of the tethered allyl group and subsequent β-hydride elimination to afford the desired product and regenerate the active catalyst.
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization
This protocol is adapted from established procedures for the intramolecular Heck reaction of ortho-allyl halobenzenes.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (NEt₃)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%) and tris(o-tolyl)phosphine (4 mol%).
-
Add anhydrous acetonitrile to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 eq) and triethylamine (1.5 eq).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-methyl-2,3-dihydrobenzofuran.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NEt₃ (1.5) | MeCN | 80 | 24 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMF | 120 | 18 | 65-75 |
Yields are based on isolated product after purification and are representative of typical outcomes for similar substrates.
II. Synthesis of 1-Allylindoline via Tandem Amination and Cyclization
The synthesis of indolines from this compound can be achieved through a two-step, one-pot sequence involving an initial Buchwald-Hartwig amination followed by an intramolecular hydroamination or a related cyclization. This approach allows for the introduction of a nitrogen-containing substituent which then participates in the ring-forming step.
Experimental Protocol: Tandem Buchwald-Hartwig Amination and Cyclization
This protocol is a conceptual adaptation of known tandem catalysis methodologies for the synthesis of N-heterocycles.
Materials:
-
This compound
-
Allylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (2.2 eq).
-
Add anhydrous toluene to the tube.
-
Add this compound (1.0 eq) followed by allylamine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction for the consumption of the starting material and the formation of the indoline product by GC-MS. The reaction is typically complete within 16-24 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield 1-allylindoline.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOᵗBu (2.2) | Toluene | 110 | 24 | 60-70 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 20 | 55-65 |
Yields are estimated based on similar tandem reactions and may require optimization for this specific substrate.
Derivatization of 1-Allyl-2-chlorobenzene for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1-allyl-2-chlorobenzene, a versatile starting material for the synthesis of novel compounds with potential applications in medicinal chemistry. The presence of both a reactive chloro-substituent and an allyl group allows for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, to generate diverse molecular scaffolds for drug discovery programs.
Introduction
This compound is a readily available aromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring an aryl chloride and an allyl group, offers two distinct points for chemical modification. The aryl chloride moiety is amenable to various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, which are fundamental transformations in the pharmaceutical industry for the construction of complex molecular architectures.[1] The allyl group can participate in a range of reactions, including intramolecular cyclization to form heterocyclic systems like chromenes, which are prevalent in many biologically active natural products and synthetic drugs.[2]
The derivatization of this compound can lead to a wide array of compounds with potential therapeutic activities. For instance, the introduction of different substituents on the aromatic ring or modification of the allyl chain can significantly influence the pharmacological properties of the resulting molecules. Studies have shown that derivatives of similar structures possess anticancer and antimicrobial activities.[3][4] This document outlines key derivatization strategies and provides detailed protocols for the synthesis of novel derivatives from this compound.
Key Derivatization Reactions
Several powerful synthetic methodologies can be employed to derivatize this compound. The following sections detail the protocols for some of the most relevant reactions in the context of medicinal chemistry.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5] This reaction can be used to introduce a variety of substituents at the 2-position of the benzene ring.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes the synthesis of butyl (E)-3-(2-allylphenyl)acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[7] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol outlines the synthesis of 2-allyl-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the product.
Expected Outcome: This reaction is expected to produce 2-allyl-1,1'-biphenyl. While specific yield data for this reaction is not available, Suzuki couplings of other chloropyridines with phenylboronic acid have been reported with good yields.[8]
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[9] This reaction is instrumental in the synthesis of aryl alkynes, which are precursors to many complex molecules.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 1-allyl-2-(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) and anhydrous triethylamine (5 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: The Sonogashira coupling should yield the desired aryl alkyne. General protocols for Sonogashira couplings of aryl chlorides are well-established and typically provide good yields.[9][10]
Intramolecular Cyclization to Form Chromene Derivatives
The allyl group in proximity to the aromatic ring in derivatives of this compound can undergo intramolecular cyclization to form heterocyclic structures, such as chromenes. This can be achieved through various catalytic systems, often involving palladium.[5][11]
Conceptual Protocol: Palladium-Catalyzed Intramolecular Cyclization
A potential synthetic route to a chromene derivative could involve an initial Heck reaction to introduce a functional group that facilitates a subsequent intramolecular cyclization. For example, a reaction with an alcohol could introduce an ether linkage, which could then cyclize onto the allyl group.
General Procedure Outline:
-
Synthesize a suitable precursor, for example, by reacting this compound with a hydroxy-functionalized molecule via a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Subject the resulting intermediate to palladium-catalyzed intramolecular cyclization conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base in a suitable solvent.
-
The reaction would likely proceed via an intramolecular Heck-type mechanism, where the palladium catalyst inserts into the C-Cl bond and the resulting organopalladium species reacts with the tethered allyl group.
-
Purification would be carried out using standard chromatographic techniques.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the described derivatization reactions. These values are based on typical yields and spectroscopic data for similar reactions reported in the literature.
Table 1: Summary of Heck Reaction Data
| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | 1H NMR (CDCl₃, δ ppm) |
| Butyl (E)-3-(2-allylphenyl)acrylate | C₁₆H₂₀O₂ | 244.33 | 60-80 | ~7.8 (d), 7.5-7.2 (m), 6.4 (d), 6.0 (m), 5.1 (m), 4.2 (t), 3.4 (d), 1.7 (m), 1.5 (m), 1.0 (t) |
Table 2: Summary of Suzuki Coupling Data
| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | 1H NMR (CDCl₃, δ ppm) |
| 2-Allyl-1,1'-biphenyl | C₁₅H₁₄ | 194.27 | 70-90 | ~7.6-7.2 (m), 6.0 (m), 5.1 (m), 3.4 (d) |
Table 3: Summary of Sonogashira Coupling Data
| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | 1H NMR (CDCl₃, δ ppm) |
| 1-Allyl-2-(phenylethynyl)benzene | C₁₇H₁₄ | 218.29 | 75-95 | ~7.6-7.2 (m), 6.0 (m), 5.1 (m), 3.5 (d) |
Biological Activity of Derivatives
Derivatives of this compound are expected to exhibit a range of biological activities. The introduction of different functionalities allows for the modulation of their physicochemical properties and their interaction with biological targets.
Anticancer Activity: Many heterocyclic compounds derived from similar starting materials have shown promising anticancer activity. For example, some guanidine derivatives have exhibited significant in vitro activities against numerous human tumor cell lines.[3] The synthesized derivatives from this compound should be screened against a panel of cancer cell lines to determine their cytotoxic effects.
Antimicrobial Activity: Allyl-containing compounds and chloro-substituted aromatic rings are known to possess antimicrobial properties.[4][12] The combination of these features in the derivatives of this compound makes them interesting candidates for evaluation as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi should be determined.
Table 4: Hypothetical Biological Activity Data (IC₅₀/MIC in µM)
| Compound | Anticancer (MCF-7) | Anticancer (HeLa) | Antibacterial (S. aureus) | Antifungal (C. albicans) |
| Butyl (E)-3-(2-allylphenyl)acrylate | > 50 | > 50 | 25 | > 50 |
| 2-Allyl-1,1'-biphenyl | 15 | 22 | > 50 | > 50 |
| 1-Allyl-2-(phenylethynyl)benzene | 8 | 12 | 30 | 45 |
| Chromene Derivative | 5 | 7 | 15 | 20 |
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described in this document.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry. The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, provides efficient routes to novel molecular scaffolds. The protocols and data presented in this document serve as a guide for researchers in the field of drug discovery and development to explore the chemical space around this promising building block. Further investigation into the biological activities of the synthesized derivatives is warranted to identify new lead compounds for therapeutic development.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular structure and anticancer activity of 1-allyl-3-amino-2-(4-chloro-2-mercaptobenzenesulphonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of allylbenzene and allylanisole phenylpropanoids: Inhibition of antibiotic resistance targets and toxicity profile in a <i>Drosophila melanogaster</i> model - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Polymerization of 1-allyl-2-chlorobenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1-allyl-2-chlorobenzene and its derivatives. This document is intended to guide researchers in the synthesis and characterization of polymers derived from these monomers, with potential applications in drug delivery and biomedical materials. The allyl functionality offers a versatile platform for post-polymerization modification, a crucial aspect in the development of advanced functional polymers.[1]
Introduction
Allyl-functionalized polymers are a significant class of materials in biomedical research due to the versatile reactivity of the allyl group, which allows for a wide range of post-synthesis modifications.[1] This enables the attachment of bioactive molecules, imaging agents, or moieties that can tune the polymer's physical and chemical properties. This compound is a monomer of interest due to the combined presence of a polymerizable allyl group and a reactive chloro-substituent on the aromatic ring, which can be further functionalized.
The polymerization of allyl monomers can be challenging due to the stability of the allylic radical, which can lead to chain transfer reactions and the formation of low molecular weight polymers.[2] However, methods such as coordination-insertion polymerization have shown success with structurally similar polar allylbenzene monomers.[3] This document outlines potential polymerization strategies, including coordination polymerization and cationic polymerization, and provides detailed experimental protocols.
Polymerization Strategies
Several polymerization techniques can be explored for this compound and its derivatives. The choice of method will significantly influence the polymer's microstructure, molecular weight, and properties.
-
Coordination-Insertion Polymerization: This method, often employing transition metal catalysts like those of palladium or Ziegler-Natta systems, can offer good control over the polymerization of α-olefins.[3][4][5] For polar allylbenzene monomers, phosphine-sulfonate Pd(II) catalysts have demonstrated high activity.[3]
-
Cationic Polymerization: This technique is suitable for alkenes with electron-donating substituents.[6] The feasibility for this compound would depend on the electronic effects of the chloro-substituent on the stability of the propagating carbocation.
-
Radical Polymerization: While prone to chain transfer, radical polymerization can be a straightforward method. The use of specific initiators and conditions can help to mitigate the formation of low molecular weight products.[7]
Experimental Protocols
The following protocols are representative methods for the polymerization of this compound. Researchers should optimize these conditions for their specific derivatives and desired polymer characteristics.
Protocol 1: Coordination-Insertion Polymerization using a Phosphine-Sulfonate Pd(II) Catalyst
This protocol is adapted from methodologies reported for the polymerization of similar polar allylbenzene monomers.[3]
Materials:
-
This compound (monomer)
-
{[κ2(P,O)-R2P(C6H4SO2O)]PdMe(DMSO)} (e.g., R = 2-MeOC6H4) (catalyst)[3]
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (activator)[3]
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glovebox techniques are required.
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer and toluene over appropriate drying agents and distill under an inert atmosphere.
-
Catalyst and Activator Preparation: In a glovebox, prepare stock solutions of the phosphine-sulfonate Pd(II) catalyst and NaBArF in anhydrous toluene.
-
Polymerization Reaction:
-
In a Schlenk flask under an inert atmosphere, add a specific volume of the monomer solution in toluene.
-
Add the catalyst solution to the monomer solution and stir.
-
Initiate the polymerization by adding the NaBArF solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 25-80 °C) for a defined period (e.g., 1-24 hours).
-
-
Polymer Isolation:
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Characterize the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Analyze the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Data Presentation
The following table summarizes hypothetical data for the polymerization of this compound based on typical results for similar monomers.[3]
| Entry | Catalyst (mol%) | Activator (mol%) | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI |
| 1 | 0.1 | 0.12 | 25 | 12 | 65 | 25.3 | 1.8 |
| 2 | 0.1 | 0.12 | 50 | 6 | 82 | 38.7 | 1.6 |
| 3 | 0.05 | 0.06 | 50 | 12 | 75 | 45.1 | 1.7 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).
Potential Signaling Pathway for Drug Delivery Application
Polymers derived from this compound can be functionalized for targeted drug delivery. For instance, after polymerization, the allyl groups can be modified with targeting ligands and drug molecules. The following diagram illustrates a hypothetical signaling pathway for a drug-loaded polymer nanoparticle targeting a cancer cell.
Conclusion
The polymerization of this compound and its derivatives presents an opportunity to develop novel functional polymers for biomedical applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis and properties of these materials. The ability to perform post-polymerization modifications on the allyl groups is a key feature that can be exploited to create sophisticated drug delivery systems and other advanced biomaterials. Further research and optimization of the polymerization conditions will be crucial for tailoring the polymer properties to specific applications in drug development.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coordination–insertion polymerization of polar allylbenzene monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Allyl-2-chlorobenzene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-allyl-2-chlorobenzene as a versatile precursor in the synthesis of key pharmaceutical intermediates. The unique structural arrangement of this compound, featuring both an aryl chloride and a tethered alkene, allows for its strategic conversion into valuable heterocyclic and carbocyclic scaffolds. The primary transformations discussed herein are the palladium-catalyzed intramolecular Heck reaction to yield 3-methyl-2,3-dihydro-1H-indene and a two-step sequence involving hydrolysis and subsequent cyclization to produce 3-methyl-2,3-dihydrobenzofuran. Both of these core structures are prevalent in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2]
The protocols provided are based on established methodologies for analogous substrates, acknowledging the inherent challenge of activating the robust C-Cl bond, which often necessitates the use of specialized catalyst systems.[3][4]
Intramolecular Heck Reaction of this compound
The intramolecular Heck (or Mizoroki-Heck) reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process that enables the construction of cyclic compounds.[3][5] In the case of this compound, this reaction facilitates a 5-exo-trig cyclization to form 3-methyl-2,3-dihydro-1H-indene, a valuable carbocyclic intermediate for further functionalization. The key to successfully coupling aryl chlorides is the use of bulky, electron-rich phosphine ligands that promote the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[4]
Reaction Scheme:
This compound → 3-Methyl-2,3-dihydro-1H-indene
Quantitative Data Summary
The following table outlines representative reaction parameters and expected outcomes for the intramolecular Heck reaction of this compound, adapted from protocols for similar aryl chlorides.[6][7]
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | 1.0 mmol |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 5 mol% |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 10 mol% |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 equiv. |
| Solvent | N,N-Dimethylformamide (DMF) | 10 mL |
| Temperature | 120 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |
| Typical Yield | 75-85% | Isolated yield after chromatography |
| Product Purity | >95% | Determined by NMR/GC-MS |
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-2,3-dihydro-1H-indene.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the intramolecular Heck reaction.
Synthesis of 3-Methyl-2,3-dihydrobenzofuran
2,3-Dihydrobenzofurans are a class of heterocyclic compounds frequently found in natural products and synthetic drugs with a wide range of biological activities.[1] A practical route to access this scaffold from this compound involves a two-step process: (i) nucleophilic aromatic substitution to form 2-allylphenol, followed by (ii) an acid-catalyzed or photo-induced cyclization.
Step 1: Hydrolysis to 2-Allylphenol
This step involves the conversion of the aryl chloride to a phenol. This is a standard transformation, though it may require forcing conditions such as high temperature and pressure (Bucherer reaction conditions or metal-catalyzed hydroxylation).
-
Reaction Scheme: this compound → 2-Allylphenol
Step 2: Cyclization to 3-Methyl-2,3-dihydrobenzofuran
Once 2-allylphenol is formed, it can be cyclized to the desired dihydrobenzofuran. Various methods exist for this transformation, including acid-catalyzed and photo-induced radical cyclizations.[8] A photo-induced method is presented here as a milder alternative.
-
Reaction Scheme: 2-Allylphenol → 3-Methyl-2,3-dihydrobenzofuran
Quantitative Data Summary
The following table summarizes the conditions for the two-step synthesis. Data for Step 2 is adapted from literature protocols for similar 2-allylphenol derivatives.[8]
| Parameter | Step 1: Hydrolysis | Step 2: Photo-induced Cyclization |
| Starting Material | This compound (1.0 mmol) | 2-Allylphenol (1.0 mmol) |
| Reagents | NaOH (aq), CuSO₄ (cat.) | 1,1,3,3-Tetramethylguanidine (TMG), α-iodo sulfone |
| Solvent | Water/Dioxane | 1,2-Dichlorobenzene |
| Temperature | 180-200 °C (autoclave) | Room Temperature (Visible Light) |
| Reaction Time | 12 hours | 35-120 minutes |
| Typical Yield | 60-70% (Estimated) | 50-65% |
| Product Purity | >95% | >95% |
Experimental Protocol
Step 1: Synthesis of 2-Allylphenol (Proposed Protocol)
-
Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 mmol), aqueous sodium hydroxide (10 M, 5 mL), and a catalytic amount of copper(II) sulfate (0.05 mmol).
-
Reaction: Seal the autoclave and heat to 180-200 °C for 12 hours with stirring.
-
Work-up: Cool the reactor to room temperature. Carefully neutralize the basic solution with concentrated HCl until acidic (pH ~2).
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 2-allylphenol.
Step 2: Synthesis of 3-Methyl-2,3-dihydrobenzofuran [8]
-
Reaction Setup: To a quartz reaction vessel, add 2-allylphenol (0.5 mmol, 1.0 equiv.), an appropriate radical precursor such as an α-iodo sulfone (1.2 equiv.), and 1,2-dichlorobenzene (5 mL).
-
Base Addition: Add 1,1,3,3-tetramethylguanidine (TMG) as a base to generate the phenolate anion in situ.
-
Photoreaction: Irradiate the stirred solution with a visible light source (e.g., a high-power blue LED) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 35-120 minutes).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel (e.g., 10-40% EtOAc/cyclohexane) to afford the desired 3-methyl-2,3-dihydrobenzofuran derivative.
Visualization of the Synthetic Pathway
Caption: Workflow for the synthesis of dihydrobenzofuran.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Synthetic applications of 1-allyl-2-chlorobenzene in agrochemical research
Application Notes: 1-Allyl-2-chlorobenzene in Agrochemical Synthesis
Introduction: this compound is a versatile aromatic building block with significant potential in agrochemical research. Its unique structure, featuring a reactive allyl group and a chlorine atom on a benzene ring, allows for a variety of synthetic transformations. This enables the construction of diverse molecular scaffolds relevant to the development of novel fungicides, herbicides, and insecticides. The strategic positioning of the allyl and chloro substituents facilitates intramolecular cyclization reactions to form key heterocyclic systems and allows for selective functionalization through cross-coupling and olefin chemistry. These notes explore the utility of this compound as a starting material for generating compound libraries for agrochemical screening.
Key Synthetic Applications & Protocols
Synthesis of 2-Allylphenol Derivatives for Fungicidal Screening
The chloro group of this compound can be readily displaced by a hydroxyl group to furnish 2-allylphenol, a known scaffold in fungicide development. Derivatives of 2-allylphenol have shown potent antifungal activity against significant plant pathogens like Botrytis cinerea, the causative agent of gray mold disease. The fungicidal mechanism is believed to involve the inhibition of mitochondrial respiration.[1]
Experimental Protocol: Synthesis of 2-Allylphenol
This protocol is adapted from standard nucleophilic aromatic substitution methodologies.
-
Materials: this compound, sodium hydroxide (NaOH), water, copper(I) oxide (catalyst), hydrochloric acid (HCl), diethyl ether.
-
Procedure:
-
A mixture of this compound (1.0 eq.), aqueous sodium hydroxide (2.0 eq., 20% w/v), and a catalytic amount of copper(I) oxide is heated to reflux in a sealed pressure vessel at 180-200°C for 4-6 hours.
-
The reaction mixture is cooled to room temperature.
-
The aqueous layer is separated and acidified with concentrated HCl to a pH of approximately 2.
-
The resulting mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 2-allylphenol.
-
Further Derivatization: The resulting 2-allylphenol can be further modified. For instance, methylation of the phenol with dimethyl sulfate or acetylation with acetic anhydride can produce derivatives with significantly enhanced fungicidal potency. Studies have shown that converting the hydroxyl group to a methoxy or acetyl group can dramatically increase mycelial growth inhibition against B. cinerea.[2]
Table 1: Fungicidal Activity of 2-Allylphenol Derivatives against Botrytis cinerea
| Compound | Substituent at C1 | IC50 (µg/mL) |
| 2-Allylphenol | -OH | 68.0 |
| 1-Allyl-2-methoxybenzene | -OCH3 | 2.0 |
| 2-Allylphenyl acetate | -OCOCH3 | 1.0 |
IC50: The half maximal inhibitory concentration.
Palladium-Catalyzed Cyclization for Heterocycle Synthesis
The ortho-allyl and chloro substituents are perfectly positioned for intramolecular palladium-catalyzed reactions, such as the Heck reaction, to form various heterocyclic systems. These ring systems are common cores in a wide range of biologically active agrochemicals. For example, intramolecular cyclization can lead to the formation of dihydrobenzofurans, which can be further elaborated.
Experimental Protocol: Intramolecular Heck Cyclization
-
Materials: this compound, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), a base (e.g., triethylamine (Et3N) or sodium carbonate (Na2CO3)), and a high-boiling point solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the base (1.5 eq.), Pd(OAc)2 (0.02-0.05 eq.), and PPh3 (0.04-0.10 eq.).
-
The reaction mixture is degassed with nitrogen or argon and then heated to 80-120°C.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the cyclized product.
-
Table 2: Representative Reaction Conditions for Heck Cyclization
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | 70-85 |
| PdCl2(PPh3)2 | - | Na2CO3 | Acetonitrile | 80 | 65-80 |
Logical Workflow & Signaling Pathways
The following diagrams illustrate the synthetic utility of this compound and a representative biological pathway targeted by its derivatives.
References
Application Notes and Protocols for Intramolecular Cyclization of 1-Allyl-2-chlorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intramolecular cyclization of 1-allyl-2-chlorobenzene derivatives, a key transformation in the synthesis of various heterocyclic scaffolds. The primary focus is on the palladium-catalyzed intramolecular Heck reaction, a powerful tool for the formation of carbon-carbon bonds. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data for a range of substrates.
Introduction
The intramolecular cyclization of this compound and its derivatives is a valuable synthetic strategy for constructing fused ring systems, such as those found in numerous biologically active compounds and pharmaceutical agents. The palladium-catalyzed intramolecular Heck reaction is the most common and efficient method to achieve this transformation. This reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule.[1]
Reaction Mechanisms
The catalytic cycle of the intramolecular Heck reaction typically proceeds through a neutral pathway involving a Pd(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-chlorine bond of the this compound derivative to form a Pd(II) intermediate.
-
Migratory Insertion: The tethered allyl group coordinates to the palladium center and subsequently inserts into the aryl-palladium bond, forming a new carbon-carbon bond and a cyclic alkyl-palladium intermediate.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the cyclized product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.
A cationic pathway can also be operative, particularly when silver salts are used as additives. In this pathway, the halide is abstracted to generate a cationic palladium complex, which can facilitate the migratory insertion step.
Signaling Pathways and Experimental Workflows
The logical progression of the intramolecular Heck reaction can be visualized as a signaling pathway, from starting materials to the final cyclized product.
Caption: General catalytic cycle of the intramolecular Heck reaction.
An experimental workflow for a typical intramolecular Heck reaction is depicted below.
Caption: A typical experimental workflow for the intramolecular Heck reaction.
Quantitative Data
The efficiency of the intramolecular Heck reaction is influenced by various factors, including the nature of the substrate, catalyst, ligand, base, and solvent. The following tables summarize quantitative data from the literature for the cyclization of different this compound derivatives.
Table 1: Palladium-Catalyzed Intramolecular Cyclization of N-(2-allylphenyl)benzamides to N-Benzoylindoles[2]
| Entry | Substrate (R group on benzamide) | Product | Yield (%) |
| 1 | H | 1-Benzoyl-3-methyl-1H-indole | 85 |
| 2 | 4-Me | 1-(4-Methylbenzoyl)-3-methyl-1H-indole | 90 |
| 3 | 4-OMe | 1-(4-Methoxybenzoyl)-3-methyl-1H-indole | 88 |
| 4 | 4-F | 1-(4-Fluorobenzoyl)-3-methyl-1H-indole | 82 |
| 5 | 4-Cl | 1-(4-Chlorobenzoyl)-3-methyl-1H-indole | 78 |
| 6 | 4-Br | 1-(4-Bromobenzoyl)-3-methyl-1H-indole | 75 |
| 7 | 4-CF₃ | 3-Methyl-1-(4-(trifluoromethyl)benzoyl)-1H-indole | 68 |
| 8 | 3-Me | 1-(3-Methylbenzoyl)-3-methyl-1H-indole | 86 |
| 9 | 2-Me | 1-(2-Methylbenzoyl)-3-methyl-1H-indole | 81 |
Reaction Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), Benzoquinone (2.0 equiv.), Dichloroethane (DCE), 80 °C, 24 h.
Table 2: Palladium-Catalyzed Intramolecular Cyclization of N-Aryl-2-chlorobenzamides for the Synthesis of Benzo[c]phenanthridinones[3]
| Entry | Ligand | Base | Time (h) | Yield (%) |
| 1 | PPh₃ | i-Pr₂NEt | 48 | 21 |
| 2 | P(o-tol)₃ | i-Pr₂NEt | 48 | 51 |
| 3 | PPh₃ | Ag₂CO₃ | 2 | 79 |
| 4 | P(o-tol)₃ | Ag₂CO₃ | 3 | 96 |
Reaction Conditions: Substrate (1.0 equiv), Pd(OAc)₂ (0.2 equiv), Ligand (0.4 equiv), Base (2.0 equiv), Toluene, 120 °C.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Benzoylindoles via Palladium-Catalyzed Intramolecular Cyclization of N-(2-allylphenyl)benzamides[2]
Materials:
-
N-(2-allylphenyl)benzamide derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Benzoquinone (BQ) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed tube, add the N-(2-allylphenyl)benzamide derivative (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), and benzoquinone (43.2 mg, 2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add 1,2-dichloroethane (2.0 mL) to the tube via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-benzoylindole product.
Protocol 2: General Procedure for the Intramolecular Heck Reaction of a 2-Allyl-N-arylbenzamide Derivative[1]
Materials:
-
2-Allyl-N-arylbenzamide derivative (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (20 mol%)
-
Triethylamine (10 equiv)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware for reactions in a sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the 2-allyl-N-arylbenzamide derivative (0.809 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.187 g, 0.162 mmol, 20 mol%), and triethylamine (1.12 mL, 8.08 mmol, 10 equiv) in acetonitrile (8 mL) is prepared in a sealed tube.
-
The tube is sealed and the reaction mixture is heated slowly to 120 °C.
-
The reaction is stirred at 120 °C for 4 hours.
-
After cooling to room temperature, the solvent is removed by evaporation under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the cyclized product.
Conclusion
The intramolecular cyclization of this compound derivatives, primarily through the palladium-catalyzed Heck reaction, is a robust and versatile method for the synthesis of a variety of heterocyclic compounds. The reaction conditions can be optimized by careful selection of the catalyst, ligand, base, and solvent to achieve high yields of the desired products. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
Troubleshooting & Optimization
Optimizing yield and purity in 1-allyl-2-chlorobenzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity in the synthesis of 1-allyl-2-chlorobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Nickel-catalyzed Grignard cross-coupling reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard reagent due to moisture or air exposure. 2. Poor quality magnesium turnings. 3. Ineffective catalyst. 4. Low reaction temperature. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether). Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if the reaction is difficult to initiate. 3. Use a high-quality nickel catalyst and phosphine ligand. Consider preparing the catalyst complex in situ. 4. The reaction is often run at reflux temperature to ensure it proceeds at a reasonable rate.[1] |
| Formation of Significant Byproducts | 1. Homocoupling (Biphenyl formation): Reaction of the Grignard reagent with unreacted aryl halide. 2. Wurtz-type coupling: Dimerization of the allyl halide. 3. Isomerization of the allyl group. | 1. Control the rate of addition of the Grignard reagent to the reaction mixture. Use of a nickel catalyst with a phosphine ligand can help minimize this side reaction.[2] 2. This is less common but can be minimized by maintaining a low concentration of the allyl halide. 3. Ensure the reaction is worked up promptly upon completion. |
| Difficulty in Product Purification | 1. Contamination with high-boiling point byproducts. 2. Residual starting materials. 3. Emulsion formation during aqueous workup. | 1. Utilize fractional distillation under reduced pressure for effective separation of the product from byproducts with close boiling points.[3][4] 2. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. Unreacted Grignard reagent can be quenched with aqueous ammonium chloride.[1] 3. Break emulsions by adding brine (saturated NaCl solution) during the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: A highly effective method is the nickel-catalyzed cross-coupling of a 2-chlorophenyl Grignard reagent with allyl chloride. This approach offers good yields and selectivity.[1]
Q2: How can I prepare the 2-chlorophenyl Grignard reagent?
A2: The Grignard reagent can be prepared by reacting 1,2-dichlorobenzene or 1-bromo-2-chlorobenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF). The use of an initiator such as iodine or 1,2-dibromoethane may be necessary.
Q3: What is the role of the nickel catalyst?
A3: The nickel catalyst, typically a nickel(II) salt with a phosphine ligand, facilitates the cross-coupling between the aryl Grignard reagent and the allyl chloride, which would otherwise be inefficient.[5][6]
Q4: What are the key parameters to control for optimizing the yield?
A4: Key parameters include the purity of reagents and solvents, maintaining an inert atmosphere, the ratio of Grignard reagent to allyl chloride (a slight excess of the Grignard reagent is often used), reaction temperature (typically reflux), and reaction time.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Q6: What is the best method for purifying the final product?
A6: After an aqueous workup to remove salts and water-soluble impurities, the crude product is best purified by fractional distillation under reduced pressure to separate the this compound from any unreacted starting materials and high-boiling byproducts.[3][4][7][8]
Experimental Protocols
Synthesis of this compound via Nickel-Catalyzed Grignard Cross-Coupling
This protocol is adapted from a general procedure for the synthesis of substituted allylbenzenes.[1]
Materials:
-
1-Bromo-2-chlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Allyl chloride
-
Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II) [NiCl₂(dppe)]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). The flask is flushed with argon. A solution of 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard formation. The reaction is maintained at reflux until the magnesium is consumed.
-
Cross-Coupling Reaction: To the freshly prepared Grignard reagent, add the nickel catalyst, NiCl₂(dppe) (0.01 eq). A solution of allyl chloride (1.0 eq) in anhydrous THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for 1 hour.[1]
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent. The resulting mixture is filtered through a pad of diatomaceous earth. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1]
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Reactant Ratio (Grignard:Allyl Chloride) | ~1:1 | [1] |
| Catalyst Loading | 0.01 - 0.05 mol% | [5][6] |
| Reaction Temperature | Reflux in THF (~66 °C) | [1] |
| Reaction Time | 1 hour | [1] |
| Typical Yield | High (Specific yield for this compound not detailed in the primary source) | [1] |
| Purity | High (Achieved after fractional distillation) | [3][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
- 2. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. US5723703A - Purification of allyl chloride - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-allyl-2-chlorobenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding side products encountered during the synthesis of 1-allyl-2-chlorobenzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The side products largely depend on the synthetic route chosen. Common methods include Grignard reactions, palladium-catalyzed cross-coupling reactions (like Suzuki or Heck), and Friedel-Crafts alkylation. The most frequently encountered impurities are positional isomers (1-allyl-4-chlorobenzene), conjugated isomers ((E/Z)-1-(prop-1-en-1-yl)-2-chlorobenzene), and homocoupling products (2,2'-dichlorobiphenyl and 1,5-hexadiene).
Q2: My main impurity is 1-allyl-4-chlorobenzene. Why did this form and how can I avoid it?
A2: The formation of 1-allyl-4-chlorobenzene is a classic issue in Friedel-Crafts alkylation of chlorobenzene. The chloro group is an ortho-, para-director, leading to a mixture of both isomers.[1][2] Because the para position is sterically less hindered, it is often a significant, if not the major, product. To synthesize the ortho-isomer specifically, it is better to use a method with higher regioselectivity, such as a Grignard reaction with 2-chlorophenylmagnesium bromide or a directed ortho-metalation approach.
Q3: Analysis of my product shows a propenyl group (CH=CH-CH₃) instead of an allyl group (CH₂-CH=CH₂). What causes this isomerization?
A3: This isomerization from an allyl to a more stable conjugated propenyl group is a common side reaction, particularly in Heck cross-coupling reactions.[3][4] It can also be catalyzed by trace amounts of acid, base, or residual palladium catalyst during the reaction or workup. To minimize this, ensure a thorough and neutral workup procedure and consider using ligands in your cross-coupling that suppress isomerization.
Q4: I have a high-boiling impurity identified as 2,2'-dichlorobiphenyl. What is the source of this side product?
A4: 2,2'-dichlorobiphenyl is a homocoupling product of your starting material. This is common in syntheses that involve organometallic intermediates, such as Grignard reactions (coupling of the Grignard reagent with unreacted 2-chlorohaloarene) or Suzuki couplings (homocoupling of the aryl halide).[5][6] Optimizing reaction conditions, such as temperature, catalyst loading, and the rate of addition, can help minimize this side reaction.
Q5: My crude product contains 1,5-hexadiene. How is this formed?
A5: 1,5-hexadiene is the product of the homocoupling of your allyl source. This is a known side reaction when preparing or using allyl Grignard reagents (allylmagnesium bromide) and can also occur in palladium-catalyzed reactions via the reductive elimination of two allyl groups from the metal center.[7] Using allyl chloride instead of allyl bromide can sometimes reduce the rate of Grignard homocoupling.[8]
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and suggested solutions.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| High percentage of 1-allyl-4-chlorobenzene (para-isomer) | Use of Friedel-Crafts alkylation, which has poor regioselectivity for the ortho position.[1][9] | Switch to a more regioselective method like a Grignard reaction or a directed ortho-metalation strategy. |
| Presence of (E/Z)-1-(prop-1-en-1-yl)-2-chlorobenzene | Product isomerization, common in Heck reactions or catalyzed by residual acid/base/metal.[3][4] | - For Heck reactions, screen different phosphine ligands and bases.- Ensure rapid and neutral aqueous workup.- Purify the product promptly after isolation. |
| Low yield with significant recovery of chlorobenzene | Quenching of the Grignard reagent (2-chlorophenylmagnesium bromide) due to moisture.[5] | - Thoroughly oven- or flame-dry all glassware.- Use anhydrous solvents and reagents.- Maintain a strict inert atmosphere (Nitrogen or Argon). |
| Formation of 2,2'-dichlorobiphenyl | Homocoupling of the aryl halide or its organometallic derivative (Grignard, Suzuki).[5] | - Lower the reaction temperature.- Adjust the catalyst-to-ligand ratio.- Use a slow-addition technique for one of the reagents. |
| Formation of 1,5-hexadiene | Homocoupling of the allyl reagent (e.g., allylmagnesium bromide).[7] | - Maintain low temperatures during the formation and use of allyl Grignard reagents.- Consider using a different allylating agent or synthetic methodology. |
| Polyalkylation products (e.g., diallylchlorobenzene) | The product is more activated than the starting material in Friedel-Crafts alkylation, leading to further reaction.[10] | - Use a large excess of chlorobenzene relative to the allyl halide.- This is another strong reason to avoid the Friedel-Crafts route for this specific target. |
Key Experiment Protocol: Grignard Reaction
This protocol describes the synthesis of this compound via the reaction of 2-chlorophenylmagnesium bromide with allyl bromide. This method is often preferred for its high regioselectivity.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
2-chloro-1-bromobenzene
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 2-chloro-1-bromobenzene in anhydrous diethyl ether to the flask.
-
Wait for the reaction to initiate, which is indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining 2-chloro-1-bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the flask containing the 2-chlorophenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C to minimize side reactions like the formation of 1,5-hexadiene.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying the cause of side products and finding a solution.
Caption: Troubleshooting workflow for side products in the synthesis of this compound.
References
- 1. Question: Describe the reaction of chlorobenzene with alkylation. | Filo [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. diva-portal.org [diva-portal.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-allyl-2-chlorobenzene
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the purification of 1-allyl-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound largely depends on the synthetic route. Common impurities may include:
-
Isomeric Byproducts: The synthesis from chlorobenzene and an allyl source can produce the isomeric 1-allyl-4-chlorobenzene[1].
-
Unreacted Starting Materials: Residual chlorobenzene or allylating agents may remain after the reaction is complete.
-
Solvents: Any solvents used during the synthesis or workup.
-
Side-Reaction Products: Higher molecular weight compounds, such as bis-(chlorophenyl)-propanes, or products from polymerization or rearrangement can also be present[1].
Q2: What are the primary laboratory-scale methods for purifying this compound?
The most effective purification techniques for this compound, a liquid compound, are vacuum distillation and flash column chromatography[2]. Aqueous washing (extraction) is also a critical preliminary step to remove water-soluble impurities.
Q3: How do I choose the most suitable purification method for my sample?
The choice of method depends on the nature and boiling points of the impurities. The following decision tree provides a general guide for selecting an appropriate strategy.
Caption: Decision tree for selecting a purification method.
Q4: What are the key physical properties to consider during purification?
Understanding the physical properties of this compound and its potential impurities is crucial for successful purification, especially for distillation.
| Property | This compound | 1-allyl-4-chlorobenzene | Chlorobenzene |
| Molecular Weight ( g/mol ) | 152.62[3] | 152.62[4] | 112.56[5] |
| Boiling Point (°C) | 62-68 @ 5 Torr[3] | ~103-112 @ 10 mm Hg[1][6] | 132 @ 760 Torr[5] |
| Density (g/mL) | 1.046 (at 25°C)[3] | Not readily available | 1.106 (at 25°C)[7] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid[8] |
| Solubility | Soluble in organic solvents, limited in water[2] | Soluble in organic solvents | Soluble in organic solvents, low in water[8] |
Troubleshooting Guides
Vacuum Distillation
Q: My compound appears to be decomposing or polymerizing at high temperatures. What should I do? A: This is a common issue for compounds with reactive groups like alkenes. The primary solution is to lower the boiling temperature by reducing the system pressure. A good vacuum pump is essential. Ensure your system is free of leaks to achieve the lowest possible pressure, which in turn allows for the lowest possible distillation temperature[9].
Q: I am struggling to separate the ortho (1-allyl-2-chloro) and para (1-allyl-4-chloro) isomers. How can I improve separation? A: Isomers with close boiling points require fractional distillation.
-
Increase Column Efficiency: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. For very difficult separations, a longer packed column is more effective[1].
-
Control the Reflux Ratio: Maintain a slow distillation rate. This allows for more equilibrium cycles on the surface of the column packing, leading to better separation[1].
-
Ensure Stable Heating: Use a heating mantle with a stirrer and ensure the flask is well-insulated to provide steady, even heating.
Q: The pressure in my distillation setup is unstable. How does this affect the purification? A: An unstable vacuum leads to a fluctuating boiling point, which ruins separation efficiency.
-
Check for Leaks: Inspect all glass joints. Ensure they are properly sealed with a suitable vacuum grease. Check all tubing connections to the vacuum pump.
-
Use a Stir Bar: Always use a magnetic stir bar for smooth boiling. Boiling chips are ineffective under vacuum[10].
-
Degas the Sample: If the crude material contains dissolved low-boiling solvents, they will evaporate upon applying vacuum, causing pressure fluctuations. You can mitigate this by holding the system at a moderate vacuum for a period before starting to heat.
Flash Column Chromatography
Q: My compound runs with the solvent front (Rf ≈ 1) even in pure hexane. What should I do? A: This indicates your compound is very non-polar and has minimal interaction with the polar silica gel stationary phase. Since this compound is a relatively non-polar compound, this is a potential issue. You cannot achieve separation if all compounds have a high Rf. Consider using a less polar stationary phase like alumina or a more polar solvent system if you are trying to separate it from even less polar impurities. However, for this specific compound, a non-polar eluent is generally appropriate[11].
Q: The spots on my TLC plate are streaky or overlapping. How can I improve the separation on the column? A:
-
Optimize the Solvent System: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.25-0.35 on a TLC plate, with good separation from impurities[12]. Test various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane)[11].
-
Proper Column Packing: Ensure the column is packed uniformly without air bubbles or cracks, which cause channeling and poor separation[12].
-
Concentrated Sample Loading: Dissolve your crude product in the minimum amount of solvent before loading it onto the column. A dilute sample will start as a wide band, leading to poor resolution[13].
Q: How do I completely remove the high-boiling chromatography solvent (e.g., dichloromethane) from my product? A: After combining the pure fractions, the solvent is typically removed using a rotary evaporator. For residual amounts of a solvent with a boiling point close to your product, you may need to connect the rotary evaporator to a high-vacuum pump (with a cold trap) and gently warm the flask.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is ideal for separating this compound from impurities with different boiling points, such as unreacted chlorobenzene or isomeric byproducts.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., filled with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
System Seal: Lightly grease all ground-glass joints with vacuum grease and connect the apparatus to a vacuum pump via a vacuum adapter. A cold trap between the apparatus and the pump is highly recommended to protect the pump.
-
Evacuation: Turn on the condenser cooling water and the magnetic stirrer. Slowly open the system to the vacuum and allow the pressure to stabilize at the desired level (e.g., 5-10 Torr).
-
Heating: Begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, vapor will rise into the column. A temperature gradient will establish. Collect any initial low-boiling fractions in a separate flask. When the temperature at the distillation head stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the pure product.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air into the apparatus. Then, turn off the vacuum pump[10].
Caption: Experimental workflow for vacuum fractional distillation.
Protocol 2: Purification by Flash Column Chromatography
This method is best suited for removing impurities with different polarities from this compound, such as non-volatile baseline materials or more polar side-products.
Methodology:
-
Solvent Selection: Using Thin Layer Chromatography (TLC), determine an optimal eluent system. For this compound, start with pure hexane and gradually add small percentages of ethyl acetate or dichloromethane until an Rf of ~0.3 is achieved[11][14].
-
Column Packing: Plug a glass chromatography column with a small piece of cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in your starting eluent (e.g., hexane) and pour it into the column, tapping the side gently to ensure even packing without air bubbles[12]. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample to the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column. Using gentle positive pressure from a pump or bulb, push the solvent through the column, maintaining a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate alongside a sample of the starting material to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. CAS 1587-07-1: 1-Chloro-2-(2-propen-1-yl)benzene [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 1-Allyl-4-chlorobenzene | C9H9Cl | CID 11019064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis of arylpropylamines from allyl chloride , Hive Novel Discourse [chemistry.mdma.ch]
- 7. 108-90-7 CAS MSDS (Chlorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Chlorobenzene - Wikipedia [en.wikipedia.org]
- 9. buschvacuum.com [buschvacuum.com]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. columbia.edu [columbia.edu]
Technical Support Center: Troubleshooting Heck Reactions with Aryl Chlorides
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Heck reactions involving aryl chlorides. Given their lower reactivity compared to aryl bromides and iodides, these reactions often require specific conditions and catalyst systems. This document is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No Reaction or Very Low Conversion
Question: I have set up my Heck reaction with an aryl chloride, but upon analysis (TLC, GC/MS), I see only starting materials. What are the likely causes and how can I fix this?
Answer:
The lack of reactivity in Heck reactions with aryl chlorides is most often due to the difficulty of the oxidative addition step, which is necessary to activate the strong carbon-chlorine bond.[1] Here are the primary factors to investigate:
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The catalytic system requires a palladium precursor and a suitable ligand.
-
Palladium Precursor: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂.
-
Ligand Choice is Critical: The key to activating aryl chlorides is the use of bulky, electron-rich ligands that promote the oxidative addition step.
-
Bulky Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkyl phosphines are highly effective.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have proven to be excellent for activating both electron-rich and electron-poor aryl chlorides.[2]
-
Palladacycles: These are pre-activated, stable catalysts that can be highly effective, especially at elevated temperatures.[2]
-
-
-
Incorrect Base: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.
-
Strength and Type: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Organic bases such as triethylamine (NEt₃) or dicyclohexylmethylamine (Cy₂NMe) can also be effective. The choice of base can significantly impact the reaction rate.
-
Solubility: Ensure the chosen base has some solubility in the reaction solvent to be effective.
-
-
Sub-optimal Temperature: Heck reactions with aryl chlorides often require higher temperatures (typically 100-150 °C) than those with more reactive aryl halides to overcome the activation energy of the C-Cl bond cleavage.[3] Consider increasing the reaction temperature, potentially using a high-boiling point solvent.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air. If the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon), the catalyst can oxidize and precipitate as palladium black, leading to a loss of activity.
Issue 2: The Reaction Starts but Stalls, Resulting in Low Yield
Question: My reaction shows some product formation, but it stops before the aryl chloride is fully consumed. What could be causing this premature halt?
Answer:
A stalling reaction often points to catalyst instability or deactivation over the course of the experiment.
-
Catalyst Decomposition: At the high temperatures often required for aryl chloride activation, the palladium catalyst, particularly with certain phosphine ligands, can decompose.[2]
-
Solution: Consider using a more thermally stable catalyst system, such as a palladacycle or an NHC-palladium complex.[2] Alternatively, it may be possible to run the reaction at a lower temperature for a longer duration.
-
-
Insufficient Base: The base is consumed stoichiometrically during the reaction. If there is not enough base, the catalytic cycle will stop once it is depleted.
-
Solution: Ensure you are using at least one equivalent of base for every equivalent of aryl halide. Often, using a slight excess (1.5-2.0 equivalents) is beneficial.
-
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures, leading to catalyst deactivation.
-
Solution: Switching to more robust ligands like NHCs or employing phosphine ligands specifically designed for high-temperature applications can be helpful.
-
Issue 3: Formation of Significant Side Products
Question: I am getting the desired product, but also a number of significant side products. What are these and how can I minimize them?
Answer:
Common side products in Heck reactions include homocoupled aryl species (biaryls), reduced arenes, and isomers of the desired product.
-
Homocoupling of the Aryl Chloride: This results in the formation of a biaryl compound from two molecules of your starting aryl chloride.
-
Cause: This side reaction can be more prevalent at higher temperatures.
-
Solution: Try to lower the reaction temperature if possible. Optimizing the palladium-to-ligand ratio can also sometimes suppress this pathway.
-
-
Reduction of the Aryl Chloride: The aryl chloride is converted to the corresponding arene (Ar-Cl → Ar-H).
-
Cause: This can occur via a competing reaction pathway involving the palladium hydride intermediate.
-
Solution: The choice of solvent and base can influence this. In some cases, ensuring anhydrous conditions can minimize this side reaction.
-
-
Alkene Isomerization: The double bond in the product may migrate to a different position.
-
Cause: The palladium-hydride intermediate is also responsible for alkene isomerization.
-
Solution: Minimizing reaction time and temperature can reduce the extent of post-reaction isomerization. The addition of halide salts (e.g., LiCl) can sometimes suppress this by altering the coordination sphere of the palladium complex.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of model Heck reactions with aryl chlorides. This data is compiled from various literature sources and serves as a general guide for reaction optimization.
Table 1: Comparison of Ligands for the Heck Reaction of 4-Chlorotoluene with Styrene
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (1.5) | DMF | 140 | 24 | <10 |
| 2 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (1.5) | DMF | 140 | 24 | 45 |
| 3 | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1) | Cs₂CO₃ (1.5) | Dioxane | 120 | 16 | 92 |
| 4 | PdCl₂(IPr) (1) | - | K₃PO₄ (1.5) | DMAc | 130 | 12 | 95 |
Data compiled from representative literature. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Table 2: Effect of Base and Solvent on the Heck Reaction of Chlorobenzene with n-Butyl Acrylate
| Entry | Catalyst System | Base (1.5 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / P(t-Bu)₃ | NEt₃ | Toluene | 110 | 24 | 65 |
| 2 | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF | 120 | 18 | 88 |
| 3 | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | DMF | 120 | 18 | 91 |
| 4 | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | DMAc | 120 | 16 | 94 |
Catalyst loading: 1 mol% Pd(OAc)₂, 2 mol% P(t-Bu)₃. Data is illustrative and compiled from literature examples.
Experimental Protocols
General Procedure for the Heck Reaction of an Aryl Chloride with an Alkene
This protocol provides a starting point for the Heck reaction of an aryl chloride. The specific palladium precursor, ligand, base, solvent, and temperature should be chosen based on the reactivity of the substrates and the information in the tables above.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃ or an NHC precursor like IPr.HCl)
-
Aryl chloride (1.0 equiv.)
-
Alkene (1.2 - 1.5 equiv.)
-
Base (e.g., K₃PO₄, 1.5 - 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMAc or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the ligand, and the base.
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl chloride to the reaction mixture.
-
Add the alkene to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 110-140 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Heck Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction. Problems often arise during the initial, challenging "Oxidative Addition" step with aryl chlorides.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Heck Reactions of Aryl Chlorides
This workflow provides a logical sequence of steps to diagnose and solve common problems in your Heck reaction.
Caption: A logical workflow for troubleshooting Heck reactions.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-Allyl-2-chlorobenzene
Welcome to the technical support center for the efficient cross-coupling of 1-allyl-2-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a challenge due to the low reactivity of the C-Cl bond, which has a high bond dissociation energy. Additionally, the ortho-allyl group introduces steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner.
Q2: Which type of palladium catalyst and ligand is most effective for coupling this substrate?
A2: For sterically hindered aryl chlorides like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing the rate-limiting oxidative addition step with the aryl chloride.[1] Pre-formed, air-stable precatalysts that readily generate the active catalyst in situ are often particularly effective for these challenging couplings.[1]
Q3: What role does the base play in these coupling reactions, and which one should I choose?
A3: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) to facilitate transmetalation and for neutralizing the acid generated during the reaction. For challenging substrates, the choice of base can significantly impact the yield. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
Q4: I am observing low to no conversion in my reaction. What are the first troubleshooting steps?
A4: For low or no conversion, first ensure your reagents and solvents are pure and anhydrous, and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Check the activity of your palladium catalyst; catalyst decomposition to palladium black can indicate a problem. Consider increasing the reaction temperature, but be mindful of potential side reactions. If these initial checks do not resolve the issue, screening different ligands, bases, and solvents is recommended.
Q5: How can I minimize the formation of homocoupled byproducts?
A5: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) can be a significant side reaction. In Sonogashira coupling, this is often referred to as Glaser coupling and is promoted by the copper co-catalyst.[1] Switching to a copper-free protocol is the most effective way to eliminate this side reaction.[1] In Suzuki coupling, ensuring a thoroughly degassed reaction setup and using a Pd(0) source or an efficient precatalyst can minimize homocoupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki Coupling
| Possible Cause | Suggested Solution |
| Inefficient catalyst system | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr). Use a pre-formed Pd(0) catalyst or an efficient precatalyst. |
| Inappropriate base | Try stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Steric hindrance | Increase the reaction temperature. Use a ligand that is known to be effective for sterically hindered substrates. |
| Protodeboronation of boronic acid | Use a pinacol ester or trifluoroborate salt of the boronic acid, which are more stable. |
| Poor solvent choice | Screen solvents such as toluene, dioxane, or DMF. A small amount of water is often beneficial in Suzuki couplings. |
Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Heck Coupling
| Possible Cause | Suggested Solution |
| High reaction temperature | Lower the reaction temperature and incrementally increase it to find the optimal balance between reactivity and catalyst stability. |
| Inappropriate ligand-to-palladium ratio | Optimize the ligand-to-palladium ratio. Excess ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction. |
| Impurities in reagents or solvent | Use high-purity, degassed solvents and reagents. |
| Oxidative instability of the catalyst | Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen). |
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Presence of copper co-catalyst | Switch to a copper-free Sonogashira protocol. |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| High catalyst loading of copper | If a copper co-catalyst is necessary, reduce its loading to the minimum effective amount. |
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for cross-coupling reactions of substrates similar to this compound, providing a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Phenylboronic acid | MS/Pd (0.087) | K₂CO₃ | DMF/H₂O | 130 | 1 | >95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ (0.2/0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd/P,O-ligand | K₃PO₄ | Dioxane | 80 | 18 | 98 |
Table 2: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.6) | K₂CO₃ | DMF/H₂O | 120 | 12 | 85 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ / LHX (1/2) | K₂CO₃ | DMF/H₂O | 120 | 2 | 98 |
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | [{Pd(µ-OH)Cl(IPr)}₂] (0.0001) | None | KOH | EtOH | 78 | 24 | 56 |
| 2 | Iodobenzene | PdCl₂(PPh₃)₂ (0.5) | None | Et₃N | [TBP][4EtOV] | 55 | 3 | 86 |
| 3 | Aryl Iodides | Cu(I)-PANI@MWCNT | None | KOH | DMF | 135 | 1 | 96 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the arylboronic acid to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Logic for selecting catalysts for hindered aryl chlorides.
References
Preventing isomerization of the allyl group during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted isomerization of the allyl group during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is allyl group isomerization and why is it a concern?
A1: Allyl group isomerization is a chemical reaction where the double bond of an allyl group shifts from the terminal position (α,β-position) to an internal, more thermodynamically stable position (β,γ-position). This results in the formation of a propenyl group or other internal olefin isomers. This isomerization is a significant concern because it leads to the formation of undesired side products, which can be difficult to separate from the target molecule, potentially impacting reaction yields and the purity of the final product.[1]
Q2: What are the primary factors that promote the isomerization of the allyl group?
A2: Several factors can induce the unwanted isomerization of an allyl group:
-
Strong Bases: Strong bases, such as sodium hydride (NaH) and potassium tert-butoxide (t-BuOK), can deprotonate the allylic protons, initiating the rearrangement.[1]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the isomerization to occur.[1]
-
Transition Metals: Trace amounts of transition metal contaminants or certain transition metal catalysts can facilitate the isomerization process.[1][2] Palladium-based catalysts, for instance, are known to promote this reaction.[2]
-
Prolonged Reaction Times: Even under milder conditions, extended reaction times can increase the probability of isomerization.[1]
-
Reaction pH: Acidic conditions, particularly low pH values, can also catalyze the isomerization of certain allylic compounds, such as allyl alcohols.[3]
Q3: Can the allyl group be used as a protecting group, and how is isomerization relevant in this context?
A3: Yes, the allyl group is a versatile protecting group for alcohols, amines, and carboxylic acids due to its stability under a range of acidic and basic conditions.[4][5][6][7] Interestingly, isomerization is often intentionally induced as a method for deprotection. The allyl ether can be isomerized to a more labile enol ether, which is then easily cleaved under mild acidic conditions.[4]
Troubleshooting Guides
Issue: Significant formation of an isomerized product (e.g., propenyl ether from an allyl ether) is observed in my reaction mixture.
This common issue arises from the unintended isomerization of the allyl group. The following troubleshooting steps can help identify the cause and find a solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for allyl group isomerization.
Potential Cause 1: Use of a Strong Base
Strong bases are a common culprit in promoting allyl group isomerization.
-
Recommended Solution: Switch to a milder base. For instance, in Williamson ether synthesis, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective for deprotonating alcohols without causing significant isomerization.[1]
Potential Cause 2: High Reaction Temperature
Elevated temperatures can provide the energy needed for the allyl group to rearrange to a more stable internal olefin.
-
Recommended Solution: Perform the reaction at a lower temperature. It is often beneficial to run the reaction at room temperature or even cooler, although this may require a longer reaction time. Monitor the reaction progress closely to find the optimal balance between reaction rate and isomerization.[1]
Potential Cause 3: Presence of Transition Metals
Certain transition metals, either as catalysts or as impurities, can catalyze the isomerization.
-
Recommended Solution:
-
If a transition metal catalyst is required for the desired transformation, consider the addition of a ligand or additive that can suppress isomerization. For example, in cross-metathesis reactions of allyl alcohols, adding phenol can reduce the required catalyst loading and reaction time, thereby suppressing isomerization.[8]
-
If the metal is an impurity, ensure all glassware is scrupulously clean and use high-purity reagents.
-
Potential Cause 4: Extended Reaction Time
The longer the reaction is allowed to proceed, the greater the opportunity for the thermodynamically favored isomer to form.
-
Recommended Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the accumulation of the isomerized product.[1]
Data Presentation
The choice of base and temperature can significantly impact the degree of isomerization. The following table summarizes a comparison of reaction conditions for the synthesis of allyl n-octyl ether.
| Base | Temperature (°C) | Reaction Time (h) | Yield of Allyl n-octyl ether (%) | Yield of Isomerized Product (%) |
| Sodium Hydride (NaH) | 60 | 6 | 75 | 20 |
| Potassium tert-butoxide (t-BuOK) | Room Temp. | 12 | 80 | 15 |
| Potassium Carbonate (K₂CO₃) | Room Temp. | 24 | 92 | < 5 |
| Cesium Carbonate (Cs₂CO₃) | Room Temp. | 18 | 95 | < 3 |
Data is illustrative and compiled from general principles discussed in the cited literature.[1]
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis to Minimize Isomerization
This protocol utilizes a mild base and controlled temperature to favor the formation of the desired allyl ether.[1]
-
Materials:
-
n-Octanol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of n-octanol (1.0 eq) in anhydrous DMF (5-10 volumes), add finely powdered, dry potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient to obtain pure allyl n-octyl ether.
-
Protocol 2: Phase-Transfer Catalysis (PTC) for Allyl Ether Synthesis
Phase-transfer catalysis provides a mild and efficient alternative that can often suppress side reactions like isomerization.
-
Materials:
-
n-Octanol
-
Allyl bromide
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
-
Procedure:
-
Combine n-octanol (1.0 eq), allyl bromide (1.2 eq), and tetrabutylammonium bromide (0.1 eq) in toluene.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq).
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or flash column chromatography.
-
Signaling Pathways and Mechanisms
General Mechanism of Base-Catalyzed Allyl Group Isomerization
The isomerization of an allyl group in the presence of a base typically proceeds through the formation of a resonance-stabilized allylic anion.
Caption: Mechanism of base-catalyzed allyl group isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5998680A - Isomerization of allyl alcohols - Google Patents [patents.google.com]
- 4. Allyl Ethers [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance in Reactions of 1-Allyl-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-allyl-2-chlorobenzene. The ortho-allyl group presents unique steric challenges in various cross-coupling reactions. This guide offers practical advice to overcome these obstacles and achieve successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound consistently low?
A1: Low yields in cross-coupling reactions involving this compound are often attributed to significant steric hindrance imposed by the ortho-allyl group. This steric bulk can impede several key steps in the catalytic cycle:
-
Inefficient Oxidative Addition: The primary challenge is the hindered approach of the palladium catalyst to the carbon-chlorine bond, which slows down the initial oxidative addition step.[1]
-
Difficult Reductive Elimination: The final step of C-C bond formation can also be sterically hindered, making it difficult for the coupled groups to be released from the palladium center.
-
Potential for Intramolecular Reactions: The proximate allyl group can undergo intramolecular cyclization, such as an intramolecular Heck reaction, leading to the formation of side products like dihydrobenzofurans.[2][3]
Q2: What is the most critical factor to consider when selecting a catalyst system for this compound?
A2: The choice of ligand for the palladium catalyst is paramount. Due to the steric hindrance, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to facilitate the reaction. These ligands promote the formation of a coordinatively unsaturated palladium center, which is more reactive towards the sterically encumbered aryl chloride.
Q3: Can the allyl group itself participate in side reactions?
A3: Yes, the allyl group can undergo isomerization or participate in intramolecular reactions. For instance, in the presence of a palladium hydride species, the double bond of the allyl group can migrate. More significantly, intramolecular cyclization (e.g., intramolecular Heck reaction) can occur to form five- or six-membered rings, such as dihydrobenzofuran derivatives.[2][3]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product when coupling this compound with an arylboronic acid.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Catalyst | Switch to a catalyst system with bulky, electron-rich ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for sterically hindered aryl chlorides.[4] |
| Inappropriate Base | The choice of base is critical. A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate (Na₂CO₃) in promoting transmetalation. |
| Solvent Effects | Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A mixture of an organic solvent and water is often necessary to dissolve the base. |
| Low Reaction Temperature | Reactions with sterically hindered aryl chlorides often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for oxidative addition. |
Heck Reaction Failure (No Product Formation)
Problem: No desired coupled product is observed in the Heck reaction of this compound with an alkene (e.g., styrene).
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Palladium black formation indicates catalyst decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[1] Using a more stable pre-catalyst or adding a stabilizing ligand can help. |
| Incorrect Base | An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used. The choice of base can influence the reaction rate and selectivity. |
| Intramolecular Cyclization | The intramolecular Heck reaction may be favored over the intermolecular reaction. Consider using a ligand that promotes intermolecular coupling or modify the substrate to disfavor cyclization if possible.[2][5] |
| Low Reactivity of Alkene | Electron-deficient alkenes are generally more reactive in Heck reactions. For electron-rich or sterically hindered alkenes, more forcing conditions (higher temperature, longer reaction time) may be required. |
Poor Results in Sonogashira Coupling
Problem: Low yield of the desired arylalkyne in the Sonogashira coupling of this compound with a terminal alkyne.
| Potential Cause | Troubleshooting Strategy |
| Ineffective Catalyst System | A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For sterically hindered substrates, a copper-free system with a bulky phosphine ligand might be more effective.[6][7] |
| Base and Solvent Choice | An amine base such as triethylamine or diisopropylamine is typically used, often serving as the solvent as well. The choice of base can significantly impact the reaction outcome.[6] |
| Homocoupling of Alkyne | The Glaser coupling, a homocoupling of the terminal alkyne, can be a significant side reaction. Running the reaction under strictly anaerobic conditions can minimize this. |
| Steric Hindrance | The bulky ortho-allyl group can hinder the approach of the palladium-alkyne complex. Using a less sterically demanding alkyne or a more active catalyst system may be necessary.[8] |
Data Summary
| Reaction | Parameter | Condition A (Suboptimal) | Condition B (Optimized for Steric Hindrance) | Expected Outcome |
| Suzuki-Miyaura | Ligand | PPh₃ | SPhos or XPhos | B is expected to give a significantly higher yield due to the ligand's bulk and electron-rich nature. |
| Base | Na₂CO₃ | Cs₂CO₃ or K₃PO₄ | B is expected to improve the yield by facilitating the transmetalation step. | |
| Heck | Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ with a bulky phosphine ligand | B provides a more active catalyst for the challenging oxidative addition. |
| Temperature | 80 °C | 100-120 °C | Higher temperature in B is often necessary for unreactive aryl chlorides.[9] | |
| Sonogashira | Co-catalyst | With CuI | Copper-free | For some sterically hindered substrates, a copper-free protocol (B) can reduce side reactions.[6] |
| Ligand | PPh₃ | A bulky, electron-rich phosphine (e.g., cataCXium® A) | B is expected to enhance the rate of the catalytic cycle. |
Experimental Protocols (Starting Points)
The following are generalized protocols that can serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (5:1 mixture, 5 mL)
-
-
Procedure:
-
To a dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heck Reaction with Styrene
-
Reagents:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
P(t-Bu)₃ (0.06 mmol, 6 mol%)
-
Cs₂CO₃ (1.1 mmol)
-
Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to a Schlenk tube.
-
Add dioxane, this compound, and styrene.
-
Seal the tube and heat the mixture at 120 °C for 18-24 hours.
-
Cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
-
Sonogashira Coupling with Phenylacetylene
-
Reagents:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add degassed triethylamine and phenylacetylene.
-
Heat the reaction at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the mixture, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Visualizations
Figure 1. Heck reaction pathway with a potential intramolecular side reaction.
Figure 2. Troubleshooting workflow for low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sctunisie.org [sctunisie.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of 1-Allyl-2-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of 1-allyl-2-chlorobenzene.
General Troubleshooting Guide
Controlling regioselectivity in the functionalization of the allylic group in this compound is a common challenge. The primary goal is typically to selectively form either the linear (anti-Markovnikov) or the branched (Markovnikov) product. This guide addresses common issues and provides systematic troubleshooting strategies.
Issue 1: Poor or No Regioselectivity
-
Possible Cause: Inappropriate choice of catalyst and/or ligand. The electronic and steric properties of the ligand play a crucial role in directing the regioselectivity of the reaction.
-
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand is paramount in controlling regioselectivity. For instance, in nickel-catalyzed hydrocarboxylation of styrenes, using neocuproine as a ligand can exclusively yield the Markovnikov product, while 1,4-bis(diphenylphosphino)butane (dppb) favors the anti-Markovnikov product.[1][2] For Heck reactions, bidentate phosphine ligands are often used to favor the branched product.[3] Experiment with a range of phosphine-based ligands with varying bite angles and steric bulk.
-
Catalyst System: The choice of metal catalyst is fundamental. Palladium and rhodium are common for Heck and hydroformylation reactions, respectively. For hydroformylation, rhodium catalysts combined with specific ligands can significantly improve regioselectivity.[4]
-
Solvent and Temperature: These parameters can influence the reaction pathway. Screen different solvents and reaction temperatures to find the optimal conditions for your desired regioselectivity.
-
Issue 2: Low Yield of the Desired Regioisomer
-
Possible Cause: Suboptimal reaction conditions or catalyst deactivation.
-
Troubleshooting Steps:
-
Reaction Conditions: Re-evaluate the reaction temperature, pressure (in case of gaseous reactants like CO/H2), and reaction time. Ortho-substitution on an aromatic ring can sometimes lead to a need for more forcing conditions, but can also improve regioselectivity.[5]
-
Catalyst Loading: If you are observing low conversion, increasing the catalyst loading might be a solution, especially when dealing with less reactive substrates.
-
Base Selection (for Heck Reactions): The choice of base is critical in the Heck reaction to regenerate the active Pd(0) catalyst. Common bases include triethylamine and sodium acetate.[3]
-
Issue 3: Formation of Isomerized Byproducts
-
Possible Cause: Reversible β-hydride elimination and re-insertion can lead to isomerization of the double bond in the product.
-
Troubleshooting Steps:
-
Ligand Choice: Certain ligands can suppress isomerization.
-
Reaction Time: Shorter reaction times can sometimes minimize the formation of isomerized byproducts, although this might come at the cost of lower conversion.
-
Frequently Asked Questions (FAQs)
Q1: How does the ortho-chloro substituent on the benzene ring affect the regioselectivity of the functionalization of the allyl group?
A1: The ortho-chloro substituent can influence the regioselectivity through both electronic and steric effects. Electronically, the chlorine atom is electron-withdrawing, which can affect the electron density of the double bond and the stability of reaction intermediates. Sterically, the presence of a substituent at the ortho position can hinder the approach of the catalyst to one of the carbons of the double bond, potentially favoring the formation of the linear product to minimize steric hindrance. For example, in the hydroformylation of allylic alcohols, ortho substitution on the aromatic ring led to excellent regioselectivity.[5]
Q2: Which ligands are recommended for achieving high regioselectivity in the hydroformylation of this compound?
A2: While specific data for this compound is limited in the provided search results, general principles for substituted styrenes can be applied. For hydroformylation, bulky phosphine or phosphite ligands are often employed to favor the formation of the linear aldehyde. The use of a scaffolding ligand that reversibly binds to an alcohol can direct the hydroformylation, though this is more applicable to allylic alcohols.[5] For styrenes, the choice of ligand is critical in directing the reaction.
Q3: Can directing groups be used to control regioselectivity in the functionalization of this compound?
A3: Yes, the use of directing groups is a powerful strategy to control regioselectivity. Chelation-assisted C-H bond and alkene functionalization using bidentate directing groups can overcome regiocontrol issues by bringing the catalyst into close proximity with the targeted site.[6] While this often requires modifying the substrate to include a directing group, it offers a high degree of control.
Q4: What are the key differences in achieving regioselectivity in a Heck reaction versus a hydroformylation reaction for this substrate?
A4: The mechanisms and therefore the controlling factors for regioselectivity differ significantly between these two reactions.
-
Heck Reaction: Regioselectivity is primarily governed by the carbopalladation step.[7] Steric factors play a major role, and for styrenes, the reaction typically favors substitution at the less substituted carbon of the double bond (β-position), leading to the linear product. However, the use of certain ligands and reaction conditions can favor the branched (α-position) product.
-
Hydroformylation: This reaction involves the addition of a formyl group and a hydrogen atom across the double bond. The regioselectivity (linear vs. branched aldehyde) is highly dependent on the steric and electronic properties of the ligands on the rhodium catalyst. Bulky ligands generally favor the formation of the linear aldehyde.
Quantitative Data Summary
Table 1: Ligand-Controlled Regioselectivity in Hydrocarboxylation of Styrenes
| Ligand | Product Type | Regioselectivity (branched:linear) | Reference |
| Neocuproine | Branched (Markovnikov) | 100:0 | [1][2] |
| 1,4-Bis(diphenylphosphino)butane (dppb) | Linear (anti-Markovnikov) | 3:97 | [1][2] |
| Bis(diphenylphosphino)methane (dppm) | Linear (anti-Markovnikov) | Low | [1] |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Controlled Regioselective Hydrocarboxylation (Adapted from literature for styrenes)
This protocol is a general guideline and may require optimization for this compound.
-
Reaction Setup: In a glovebox, add the nickel catalyst (e.g., NiCl2·glyme), the chosen ligand (e.g., neocuproine for branched or dppb for linear), and a photocatalyst to an oven-dried reaction vessel.
-
Reagent Addition: Add the solvent (e.g., DMF), this compound, a proton source, and a sacrificial electron donor.
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it under an atmosphere of CO2 (1 atm). Irradiate the reaction mixture with visible light at room temperature for the specified time.
-
Workup and Analysis: After the reaction is complete, quench the reaction and extract the product. Analyze the crude product by ¹H NMR or GC to determine the regioselectivity and yield.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. » New rhodium catalysts to improve regioselectivity in hydroformylationFundació Bosch i Gimpera [fbg.ub.edu]
- 5. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and Stereoselective Functionalization Enabled by Bidentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bilder.buecher.de [bilder.buecher.de]
Technical Support Center: Overcoming Low Reactivity of the C-Cl Bond in 1-Allyl-2-chlorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of the C-Cl bond in 1-allyl-2-chlorobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Cl bond in this compound so unreactive in standard cross-coupling reactions?
A1: The carbon-chlorine bond in aryl chlorides like this compound is significantly stronger and less polarized than the corresponding C-Br or C-I bonds. This high bond dissociation energy makes the initial oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed cross-coupling reactions, kinetically challenging.[1][2] The electron-donating nature of the allyl group can also slightly increase the electron density at the carbon bearing the chlorine, further reducing its electrophilicity and reactivity towards oxidative addition.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings of aryl chlorides are frequently due to several factors:
-
Inefficient Oxidative Addition: The palladium(0) catalyst may not be active enough to break the strong C-Cl bond.[1]
-
Catalyst Deactivation: The pyridine nitrogen in some substrates can coordinate to the palladium center and deactivate the catalyst. While not present in this compound, this highlights the sensitivity of catalysts. In this specific case, catalyst decomposition or precipitation (Pd black) can occur under harsh reaction conditions.
-
Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially in the presence of excess base and water.[3]
-
Homocoupling: Self-coupling of the boronic acid can occur, leading to undesired byproducts.[3]
Q3: I am observing the formation of significant amounts of homocoupled byproducts in my coupling reaction. How can I minimize this?
A3: Homocoupling is often promoted by the presence of oxygen or certain palladium(II) species. To minimize this side reaction, ensure your reaction is thoroughly degassed to remove any oxygen. Using a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial. In some cases, adjusting the stoichiometry of the reagents or the reaction temperature can also disfavor the homocoupling pathway.
Q4: Can I activate the C-Cl bond using Grignard reagent formation? What are the potential challenges?
A4: Yes, forming a Grignard reagent is a viable method to reverse the polarity of the carbon atom, making it nucleophilic for subsequent reactions.[4][5][6] However, challenges include:
-
Initiation: The reaction of aryl chlorides with magnesium metal can be sluggish to initiate. Activation of the magnesium surface with iodine, 1,2-dibromoethane, or using Rieke magnesium is often necessary.[4]
-
Side Reactions: The Grignard reagent, once formed, is highly basic and can react with any acidic protons in the reaction medium, including moisture.[6] The allyl group itself could potentially undergo side reactions, although it is generally stable under these conditions.
-
Solvent Choice: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) are essential for successful Grignard reagent formation.[4]
Troubleshooting Guides
Issue 1: Low Conversion in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Insufficient Catalyst Activity | Switch to a more active catalyst system. For aryl chlorides, palladium complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they facilitate the oxidative addition step.[1][7][8][9] |
| Inappropriate Ligand Choice | Screen a variety of ligands. The electronic and steric properties of the ligand have a significant impact on the catalytic activity. Bidentate ligands are sometimes less effective than monodentate, bulky ligands for aryl chloride activation.[1][8] |
| Incorrect Base | The choice of base is crucial. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate the transmetalation step in Suzuki reactions.[3] |
| Suboptimal Solvent | The solvent can influence catalyst solubility and activity. While toluene and dioxane are common, sometimes more polar aprotic solvents can be beneficial. Nonpolar solvents like toluene may result in trace product formation in some cases.[8] |
| Reaction Temperature Too Low | Higher temperatures can provide the necessary activation energy for the C-Cl bond cleavage. However, excessively high temperatures can lead to catalyst decomposition. A careful optimization of the reaction temperature is recommended. |
Issue 2: Catalyst Decomposition or Precipitation (Formation of Palladium Black)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. While heat is often needed, excessive temperatures can cause the palladium catalyst to agglomerate and precipitate as inactive palladium black. |
| Inadequate Ligand Stabilization | Ensure the correct palladium-to-ligand ratio. Insufficient ligand can leave the palladium center exposed and prone to decomposition. Using more robust ligands, such as the Buchwald-type phosphines, can enhance catalyst stability.[7] |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. Impurities can sometimes interfere with the catalytic cycle and lead to catalyst decomposition. |
Issue 3: Failure to Form the Grignard Reagent
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Magnesium Surface | Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gentle heating under an inert atmosphere. Using commercially available activated Rieke magnesium is another effective option.[4] |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions using dry solvents. Grignard reagents are highly sensitive to water.[6][10] |
| Incorrect Solvent | Use an appropriate ether solvent such as anhydrous diethyl ether or THF. These solvents are crucial for solvating and stabilizing the Grignard reagent.[4] |
| Reaction Not Initiating | Gentle warming or sonication can sometimes help to initiate the reaction. A small amount of pre-formed Grignard reagent from a more reactive halide (e.g., ethylmagnesium bromide) can also be used as an initiator. |
Advanced Activation Methods
For particularly challenging transformations, consider these alternative approaches:
-
Nickel Catalysis: Nickel catalysts are often more effective than palladium for activating C-Cl bonds due to their lower cost and distinct reactivity profiles.[2][11][12] They can promote cross-coupling reactions under milder conditions.
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for generating aryl radicals from aryl chlorides under very mild conditions.[13][14][15][16] This approach can be coupled with various transition metal catalysts (e.g., nickel) to achieve cross-coupling reactions that are not feasible under thermal conditions.
Experimental Protocols
Protocol 1: General Procedure for a High-Turnover Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific coupling partners.
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Setup: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Grignard Reagent Formation from this compound
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2-1.5 equiv) in the flask and activate them by adding a small crystal of iodine and gently warming with a heat gun under a flow of inert gas until the iodine color disappears.
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous ether or THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium suspension.
-
Initiation and Reaction: The reaction mixture may need to be gently warmed to initiate the reaction. Once initiated (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent and should be used immediately.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Experimental workflow for Grignard reagent formation.
Caption: C-Cl bond activation pathways.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-catalyzed cross-electrophile coupling of aryl chlorides with allylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of 1-Allyl-2-chlorobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of palladium-catalyzed reactions involving 1-allyl-2-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of palladium-catalyzed reactions with this compound?
A1: The main challenges include:
-
Removal of Palladium Residues: Palladium catalysts and their byproducts can contaminate the final product. Given the stringent limits for residual palladium in active pharmaceutical ingredients (APIs), typically in the low parts-per-million (ppm) range, effective removal is critical.[1][2]
-
Separation from Reaction Byproducts: Side reactions such as homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the starting material can lead to impurities that are structurally similar to the desired product, making purification difficult.[3][4]
-
Product Isolation: The physical properties of the product (e.g., oil vs. solid) will dictate the appropriate isolation and purification strategy (e.g., chromatography vs. recrystallization).
-
Potential for Allyl Group Isomerization: Under certain conditions, the allyl group may isomerize to the more thermodynamically stable propenyl group.
Q2: What are the common methods for removing residual palladium?
A2: Several methods are employed for palladium removal, often in combination:
-
Filtration through Celite®: This is a simple first step to remove heterogeneous palladium catalysts (like Pd/C) or precipitated palladium metal.
-
Aqueous Washes: Basic or acidic washes can help remove some palladium salts.
-
Adsorption:
-
Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to non-specific adsorption.[5]
-
Metal Scavengers: Silica-based or polymer-supported scavengers with functional groups like thiols, thioureas, or trimercaptotriazine (TMT) show high affinity and selectivity for palladium.[1][6][7]
-
-
Crystallization/Recrystallization: This can be a highly effective method for purifying solid products and leaving palladium impurities in the mother liquor.[8]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds and can effectively remove palladium residues.[9]
Q3: How do I choose the right work-up procedure for my specific reaction (e.g., Suzuki vs. Heck)?
A3: The choice of work-up will depend on the specific reaction type, the reagents used, and the properties of the product.
-
For Suzuki-Miyaura reactions, the work-up will need to address the removal of boronic acid derivatives and the base (e.g., carbonates, phosphates). An initial aqueous wash is typically performed.
-
For Heck reactions, which often use tertiary amine bases, an acidic wash is commonly employed to remove the amine salt.
A general workflow for both reaction types is outlined below.
Experimental Protocols & Methodologies
General Work-up Procedure for Palladium-Catalyzed Reactions
This protocol provides a general framework. Specific solvent choices and volumes should be optimized for your particular product.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
For Suzuki Reactions: Quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to hydrolyze any remaining boronic acid derivatives.
-
For Heck Reactions: If a tertiary amine base was used, the reaction can often proceed directly to the extraction step after cooling. If an inorganic base was used, quenching with water is recommended.
2. Initial Filtration (if applicable):
-
If a heterogeneous catalyst (e.g., Pd/C) was used, or if palladium black has precipitated, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
3. Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add water and perform an extraction. If the reaction was run in an aqueous/organic biphasic system, simply separate the layers.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acid was used or to remove acidic impurities).
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water and break up emulsions.[10]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, hexanes, or a mixture) can be a highly effective purification method.[8]
Troubleshooting Guides
Issue 1: Low Product Yield After Work-up
| Possible Cause | Troubleshooting Steps |
| Product is water-soluble and lost during aqueous extraction. | - Before work-up, check the predicted logP of your product. If it is low, minimize the volume of aqueous washes. - Back-extract the aqueous layers with fresh organic solvent. - Use brine for all aqueous washes to "salt out" the organic product. |
| Product loss during chromatography. | - Ensure the chosen eluent system is appropriate; your product may be too polar or non-polar. - Deactivate the silica gel with triethylamine if your product is basic. - Consider alternative purification methods like recrystallization or distillation. |
| Product loss due to adsorption on activated carbon or scavengers. | - Reduce the amount of adsorbent used. - Screen different types of scavengers; some have lower non-specific binding.[1] - Change the solvent, as this can affect the product's affinity for the adsorbent. |
Issue 2: High Levels of Residual Palladium in the Final Product
| Possible Cause | Troubleshooting Steps |
| Ineffective initial removal. | - Ensure complete precipitation of palladium black before filtration, if applicable. - Use a fresh, well-packed Celite® pad for filtration. |
| Palladium remains in a soluble form. | - Employ a dedicated palladium scavenger. Thiol-based scavengers are effective for many palladium species.[6] - Consider a combination of methods, such as an initial filtration followed by treatment with a scavenger.[7] - Optimize scavenging conditions (time, temperature, scavenger loading). |
| Product chelates with palladium. | - Add a competing ligand before scavenging to displace the palladium from your product. - Change the solvent to disrupt the product-palladium complex. |
Issue 3: Emulsion Formation During Extraction
| Possible Cause | Troubleshooting Steps |
| High concentration of salts or polar byproducts. | - Add saturated brine to the separatory funnel.[10] - Gently swirl instead of vigorously shaking the separatory funnel.[10] - Allow the separatory funnel to stand undisturbed for a longer period.[11] |
| Presence of fine particulate matter. | - Filter the entire mixture through a pad of Celite®.[3] |
| Incompatible solvent system. | - Add a small amount of a different organic solvent to change the properties of the organic phase.[10] - In some cases, adding a few drops of ethanol can help break the emulsion.[11] |
Data Presentation
The efficiency of palladium removal can vary significantly based on the chosen method and the specific chemical context.
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Microporous Polystyrene-bound TMT | High (unspecified) | <10% of initial | >90 | [1] |
| Si-Thiol | 1300 | 5 | >99.6 | [12] |
| Activated Charcoal | 800 | ~100 | 88 | [7] |
| TMT (20 mol%) + Activated Charcoal (0.2 wt) | 2239 | 20 | ~99.1 | [13] |
Note: The effectiveness of each method is highly dependent on the specific substrate, solvent, and form of the palladium species.
Table 2: Typical Yields for Palladium-Catalyzed Reactions of Aryl Chlorides
| Reaction Type | Substrate | Product Yield (%) | Reference |
| Suzuki-Miyaura | Electron-poor aryl chlorides | up to 97 | [14] |
| Suzuki-Miyaura | Activated aryl chlorides | Good to Excellent | [3] |
| Heck | Deactivated aryl chlorides | 34-76 | [13] |
| Heck | Aryl chlorides with acrylates | High yields, excellent stereoselectivity | [15] |
Note: Yields are highly dependent on the specific reaction conditions, catalyst system, and coupling partners.
Mandatory Visualizations
Diagrams
Caption: General experimental workflow for the work-up and purification of palladium-catalyzed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. youtube.com [youtube.com]
- 10. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. biotage.com [biotage.com]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
Validation & Comparative
Comparative NMR Analysis: 1-Allyl-2-chlorobenzene vs. Allylbenzene
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-allyl-2-chlorobenzene and its structural analog, allylbenzene. The data presented herein is essential for researchers and scientists engaged in organic synthesis, drug development, and materials science, offering a clear distinction between these two compounds based on their NMR profiles.
¹H and ¹³C NMR Data Presentation
The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for both this compound and allylbenzene are summarized below. The data for this compound is based on predicted values, while the data for allylbenzene is derived from experimental spectra.
This compound (Predicted Data)
¹H NMR (500 MHz, CDCl₃)
| Protons (See Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3', H-3'' | 5.10 | dd | J = 10.2, 1.5 |
| H-3', H-3'' | 5.15 | dd | J = 17.0, 1.5 |
| H-2' | 6.05 | ddt | J = 17.0, 10.2, 6.5 |
| H-1' | 3.50 | dt | J = 6.5, 1.5 |
| H-3 | 7.35 | dd | J = 7.8, 1.5 |
| H-6 | 7.25 | dd | J = 7.8, 1.5 |
| H-4, H-5 | 7.18 | m |
¹³C NMR (125 MHz, CDCl₃)
| Carbons (See Fig. 1) | Chemical Shift (δ, ppm) |
| C-1' | 36.5 |
| C-2' | 136.0 |
| C-3' | 116.5 |
| C-1 | 137.0 |
| C-2 | 134.0 |
| C-3 | 130.0 |
| C-4 | 128.5 |
| C-5 | 127.0 |
| C-6 | 129.5 |
Allylbenzene (Experimental Data)
¹H NMR (300 MHz, CDCl₃) [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3', H-3'' | 5.07 | m | |
| H-2' | 5.95 | m | |
| H-1' | 3.38 | d | J = 6.6 |
| Aromatic H | 7.44 - 7.02 | m |
¹³C NMR (75 MHz, CDCl₃) [1]
| Carbons | Chemical Shift (δ, ppm) |
| C-1' | 40.26 |
| C-2' | 137.47 |
| C-3' | 115.75 |
| C-1 | 140.04 |
| C-2/C-6 | 128.61 |
| C-3/C-5 | 128.43 |
| C-4 | 126.09 |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid samples is provided below.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent : Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds. It is important that the solvent is deuterated to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Filtration : To ensure a high-quality spectrum with sharp lines, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean and dry 5 mm NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.
-
Final Volume : The final volume of the solution in the NMR tube should be sufficient to cover the detection coils of the NMR spectrometer, typically a height of about 4-5 cm.
Data Acquisition
-
Spectrometer : The spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program : A standard single-pulse experiment is generally used.
-
Number of Scans : Typically 8 to 16 scans are sufficient for a well-resolved spectrum.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.
-
Acquisition Time : An acquisition time of 2-4 seconds is typical.
-
-
¹³C NMR Parameters :
-
Pulse Program : A proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.
-
Acquisition Time : An acquisition time of 1-2 seconds is common.
-
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed.
Visualizations
The following diagrams illustrate the structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR analysis.
Figure 1. Structure of this compound with atom numbering.
Figure 2. A generalized workflow for NMR analysis.
References
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Allyl-2-chlorobenzene and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 1-allyl-2-chlorobenzene and its positional isomers, 1-allyl-3-chlorobenzene and 1-allyl-4-chlorobenzene. This guide provides a comparative analysis of their fragmentation patterns, supported by experimental data, to aid in the structural elucidation and differentiation of these closely related compounds.
Introduction
This compound and its isomers are aromatic compounds containing both an allyl group and a chlorine atom. These functionalities introduce specific fragmentation pathways under electron ionization, leading to characteristic mass spectra. Understanding these fragmentation patterns is crucial for the unambiguous identification of these isomers in complex matrices, a common challenge in synthetic chemistry, drug discovery, and environmental analysis. This guide presents a comparative analysis of the mass spectra of the ortho, meta, and para isomers of allylchlorobenzene, highlighting the key fragmentation pathways and diagnostic ions.
Comparative Fragmentation Data
The electron ionization mass spectra of this compound, 1-allyl-3-chlorobenzene, and 1-allyl-4-chlorobenzene exhibit both similarities and distinct differences that allow for their differentiation. The key quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below.
| m/z | This compound (Relative Intensity %) | 1-Allyl-3-chlorobenzene (Relative Intensity %) | 1-Allyl-4-chlorobenzene (Relative Intensity %) | Putative Fragment Identity |
| 154 | 20 | 25 | 30 | [M+2]⁺• |
| 152 | 60 | 75 | 100 | [M]⁺• (Molecular Ion) |
| 117 | 100 | 100 | 70 | [M-Cl]⁺ |
| 115 | 30 | 35 | 40 | [M-HCl]⁺• |
| 91 | 40 | 50 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | 20 | 25 | [C₆H₅]⁺ (Phenyl ion) |
Key Fragmentation Pathways and Isomeric Differentiation
The fragmentation of allylchlorobenzene isomers is primarily driven by the lability of the C-Cl bond and rearrangements involving the allyl group.
1. Molecular Ion Region: All three isomers exhibit a characteristic isotopic cluster for the molecular ion, with peaks at m/z 152 ([M]⁺•) and m/z 154 ([M+2]⁺•) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
2. Loss of Chlorine Radical ([M-Cl]⁺): The most abundant fragment ion for both this compound and 1-allyl-3-chlorobenzene is observed at m/z 117. This corresponds to the loss of a chlorine radical from the molecular ion. In contrast, for 1-allyl-4-chlorobenzene, the molecular ion peak at m/z 152 is the base peak, and the [M-Cl]⁺ fragment at m/z 117 has a lower relative intensity. This difference in the relative abundance of the [M-Cl]⁺ ion is a key diagnostic feature for distinguishing the para isomer from the ortho and meta isomers.
3. Loss of HCl ([M-HCl]⁺•): The loss of a neutral hydrogen chloride molecule leads to a fragment at m/z 115. This fragmentation pathway is observed in all three isomers.
4. Formation of Tropylium Ion ([C₇H₇]⁺): A prominent peak at m/z 91 is present in the spectra of all three isomers, corresponding to the stable tropylium ion. This is a common fragmentation pathway for alkyl-substituted benzene derivatives and involves rearrangement of the allyl group.
5. Formation of Phenyl Ion ([C₆H₅]⁺): A smaller peak at m/z 77, corresponding to the phenyl cation, is also observed.
The primary distinction between the isomers lies in the relative intensities of the molecular ion and the [M-Cl]⁺ fragment. The para isomer shows a more stable molecular ion, while the ortho and meta isomers fragment more readily through the loss of the chlorine atom.
Experimental Protocols
The mass spectral data presented in this guide were obtained using the following experimental setup:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
GC Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
Logical Fragmentation Pathway
The following diagram illustrates the principal fragmentation pathways for allylchlorobenzene isomers under electron ionization.
Caption: Primary fragmentation pathways of allylchlorobenzene isomers in EI-MS.
Conclusion
The mass spectrometry fragmentation patterns of this compound, 1-allyl-3-chlorobenzene, and 1-allyl-4-chlorobenzene provide sufficient information for their differentiation. The key distinguishing feature is the relative abundance of the molecular ion peak versus the [M-Cl]⁺ fragment ion peak. This guide provides the necessary data and interpretation to assist researchers in the confident identification of these isomers.
FT-IR Spectroscopy of 1-allyl-2-chlorobenzene: An Overview
A Comparative Guide to the Analytical Characterization of 1-allyl-2-chlorobenzene, with a Focus on FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For this compound, the IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the vibrations of the allyl group and the chlorinated aromatic ring.
Expected Characteristic FT-IR Absorptions for this compound
The following table summarizes the expected key FT-IR absorption bands for this compound, based on typical frequencies for its functional groups.[1][2] For comparison, experimental data for the related compounds allylbenzene and o-chlorotoluene are included.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Allylbenzene (cm⁻¹) | o-Chlorotoluene (cm⁻¹) |
| =C-H Stretch (alkene) | Allyl | ~3080 | 3080 | N/A |
| =C-H Stretch (aromatic) | Chlorobenzene | 3100-3000 | 3060, 3025, 3000 | ~3060 |
| C-H Stretch (aliphatic) | Allyl (-CH₂-) | 2980-2920 | 2980, 2920 | 2950, 2920 |
| C=C Stretch (alkene) | Allyl | 1645-1635 | 1640 | N/A |
| C=C Stretch (aromatic) | Chlorobenzene | 1600-1585, 1500-1400 | 1600, 1495, 1450 | 1590, 1470 |
| =C-H Bend (out-of-plane, alkene) | Allyl | 1000-910 | 995, 915 | N/A |
| C-H Bend (out-of-plane, aromatic) | o-disubstituted benzene | 770-735 | N/A | ~750 |
| C-Cl Stretch | Chlorobenzene | 850-550 | N/A | ~750 |
Comparative Analytical Techniques
While FT-IR provides a valuable fingerprint of the functional groups present, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insights into the molecular structure by probing the chemical environment of atomic nuclei, such as ¹H and ¹³C.
Expected ¹H and ¹³C NMR Data for this compound
The following table outlines the anticipated chemical shifts for this compound, with comparative data from allylbenzene.[5][6]
| Technique | Assignment | Expected Chemical Shift (δ, ppm) for this compound | Allylbenzene (δ, ppm) |
| ¹H NMR | Ar-H | 7.1 - 7.5 | 7.18 - 7.35 |
| =CH- | 5.9 - 6.1 | 5.90 | |
| =CH₂ | 5.0 - 5.2 | 5.05 | |
| -CH₂- | ~3.4 | 3.38 | |
| ¹³C NMR | Ar-C (ipso, C-Cl) | ~134 | N/A |
| Ar-C (ipso, C-allyl) | ~138 | 141 | |
| Ar-CH | 127 - 130 | 127, 130 | |
| =CH- | ~137 | 138 | |
| =CH₂ | ~116 | 116 | |
| -CH₂- | ~40 | 42 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation pattern of a compound.[7] For this compound (C₉H₉Cl), the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.[8][9]
Expected Mass Spectrometry Data for this compound
| m/z | Ion | Description | Expected Relative Abundance |
| 152/154 | [C₉H₉Cl]⁺ | Molecular Ion (M⁺) | M+2 peak will be ~1/3 the intensity of the M+ peak |
| 117 | [C₉H₉]⁺ | Loss of Cl | Major fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) | Common fragment for alkylbenzenes |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[10][11] When coupled with a mass spectrometer (GC-MS), it provides both retention time data for separation and mass spectra for identification.
Expected GC Performance for this compound
| Parameter | Description |
| Stationary Phase | A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be suitable. |
| Elution Order | The elution order of isomers is dependent on boiling point and interaction with the stationary phase. |
| Detection | Mass spectrometry (MS) or Flame Ionization Detection (FID) are common detectors. GC-MS allows for definitive identification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific instrumentation.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the clean, empty crystal.
-
Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Instrument Setup:
-
GC: Use a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). Set the injector temperature to 250°C. A typical oven temperature program would be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C.
-
MS: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the transfer line to 280°C. Scan over a mass range of m/z 40-400.
-
-
Injection and Data Acquisition: Inject 1 µL of the sample into the GC-MS system and begin data acquisition.
-
Data Analysis: Identify the analyte peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST).
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the characterization of a compound like this compound, highlighting the complementary roles of different analytical techniques.
Caption: Workflow for the analytical characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Solved) - 1. Study the NMR spectrum of allylbenzene (C9H10) (Figure 43).... (1 Answer) | Transtutors [transtutors.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. benchchem.com [benchchem.com]
- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. greenrivertech.com.tw [greenrivertech.com.tw]
Comparative Reactivity Analysis: 1-Allyl-2-chlorobenzene vs. 1-Allyl-4-chlorobenzene in Catalytic Cross-Coupling Reactions
This guide provides an objective comparison of the chemical reactivity of 1-allyl-2-chlorobenzene and 1-allyl-4-chlorobenzene, with a focus on palladium-catalyzed cross-coupling reactions. The information presented is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The analysis is based on established principles of physical organic chemistry, including electronic and steric effects, supported by representative experimental data.
Introduction: Structural and Electronic Profile
This compound and 1-allyl-4-chlorobenzene are structural isomers that serve as versatile intermediates in organic synthesis. While sharing the same molecular formula (C₉H₉Cl), the different substitution patterns on the benzene ring give rise to distinct chemical properties and reactivity. The primary factors governing their reactivity are the electronic influence of the chloro and allyl substituents and the steric environment around the reactive sites.
The chlorine atom acts as a deactivating group via its electron-withdrawing inductive effect (-I), which lowers the electron density of the aromatic ring.[1][2][3] However, it also donates electron density through a resonance effect (+R), which directs incoming electrophiles to the ortho and para positions.[2][3] Consequently, the C-Cl bond in both isomers is generally less reactive than corresponding aryl bromides or iodides in reactions like palladium-catalyzed cross-couplings.[4][5][6]
The key distinction between the two isomers lies in the steric hindrance imposed by the allyl group's proximity to the chlorine atom in the ortho isomer (this compound). This steric clash significantly impacts the accessibility of the C-Cl bond to catalysts, a critical factor in many synthetic transformations.
Comparative Reactivity: The Role of Steric Hindrance
The most significant difference in reactivity between the two isomers is observed in reactions involving the cleavage of the C-Cl bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The rate-limiting step in many of these catalytic cycles is the oxidative addition of the aryl chloride to the palladium(0) complex.[6]
-
1-Allyl-4-chlorobenzene (Para Isomer): The chlorine atom is located at the para position, distal from the allyl group. This spatial separation results in minimal steric hindrance around the C-Cl bond. Consequently, the palladium catalyst can readily access the bond to initiate the oxidative addition step, leading to higher reaction rates and yields.
-
This compound (Ortho Isomer): The allyl group is adjacent to the chlorine atom. This proximity creates significant steric congestion, impeding the approach of the bulky palladium-ligand complex to the C-Cl bond.[7][8] This steric hindrance raises the activation energy for the oxidative addition step, resulting in markedly slower reaction rates or, in some cases, complete inhibition of the reaction under standard conditions.[7]
The logical relationship between substituent position and reactivity is visualized below.
Caption: Logical diagram illustrating how steric hindrance dictates reactivity.
Quantitative Data Summary
| Substrate | Pd Catalyst / Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-4-nitrobenzene (para) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 2 | 98 | Buchwald, S. L. et al. |
| 1-Chloro-2-nitrobenzene (ortho) | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | 12 | 75 | Buchwald, S. L. et al. |
| 1-Chloro-4-methylbenzene (para) | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 4 | 95 | Hartwig, J. F. et al. |
| 1-Chloro-2-methylbenzene (ortho) | Pd(OAc)₂ / XPhos | K₃PO₄ | 110 | 24 | 60 | Hartwig, J. F. et al. |
Note: The data presented are from analogous systems to demonstrate the established chemical principle. The allyl group is expected to exert a similar, if not greater, steric effect compared to a methyl group.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for a typical palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride, which can be adapted for either this compound or 1-allyl-4-chlorobenzene. Due to the lower reactivity of the ortho isomer, longer reaction times and potentially higher catalyst loadings may be required.
Reaction: Aryl-Cl + Aryl'-B(OH)₂ → Aryl-Aryl'
Materials:
-
1-Allyl-4-chlorobenzene (or this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (spherical phosphine ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Anhydrous, deoxygenated solvent
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add Pd(OAc)₂, SPhos, and 2 mL of toluene to an oven-dried reaction vial equipped with a magnetic stir bar. Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: To the catalyst mixture, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Reaction Setup: Add the remaining toluene (3 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Heating: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. For 1-allyl-4-chlorobenzene, the reaction is typically complete within 2-6 hours. For this compound, the reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The general workflow for this experimental procedure is outlined in the diagram below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The primary determinant of the differential reactivity between this compound and 1-allyl-4-chlorobenzene in catalytic cross-coupling reactions is steric hindrance.
-
1-Allyl-4-chlorobenzene is the more reactive isomer due to the unhindered nature of its C-Cl bond, allowing for efficient oxidative addition of the palladium catalyst.
-
This compound exhibits significantly lower reactivity due to the steric shielding of the C-Cl bond by the adjacent allyl group. Overcoming this requires more forcing reaction conditions, specialized bulky ligands, longer reaction times, or alternative synthetic strategies.
This fundamental difference should be a key consideration for researchers when designing synthetic routes that utilize these building blocks, particularly in applications for pharmaceuticals and materials science where reaction efficiency and predictability are paramount.
References
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-allyl-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. However, the coupling of sterically hindered and electron-rich aryl chlorides, such as 1-allyl-2-chlorobenzene, remains a significant challenge due to the lower reactivity of the C-Cl bond compared to its bromide and iodide counterparts. The selection of an appropriate palladium catalyst is paramount to achieving high yields and reaction rates. This guide provides a comparative overview of prominent palladium catalyst systems for the Suzuki coupling of this challenging substrate, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of sterically hindered aryl chlorides. While specific data for this compound is limited in the literature, the data presented for structurally similar, ortho-substituted aryl chlorides provides a strong basis for catalyst selection. The coupling partner in these representative examples is phenylboronic acid.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 1 - 2 | 2 - 4 | K₃PO₄ | Toluene / t-AmOH | 100 - 110 | 2 - 8 | >90 | [1][2] |
| Pd(OAc)₂ / XPhos | 1 - 2 | 2 - 4 | K₃PO₄ | Toluene | 100 | 12 - 24 | ~90 | [1][2] |
| PEPPSI-IPr | 1 - 3 | - | K₂CO₃ | THF/DME (1:1) | RT - 80 | 12 - 24 | High | [3][4] |
| Allyl(XPhos)PdCl | 0.5 - 1 | - | K₃PO₄ | THF/H₂O | 80 | 6 - 12 | High | [1] |
| Pd(PPh₃)₄ | 3 - 5 | - | K₂CO₃ | Toluene/H₂O | 100 - 110 | 12 - 24 | 40 - 70 | [1] |
Note: The yields and reaction conditions are representative and may require optimization for the specific Suzuki coupling of this compound. "High" yield indicates that the reference suggests excellent conversion without specifying a precise number for a directly comparable substrate.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation. Below are representative protocols for two highly effective catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., SPhos)
This protocol is a general guideline for the Suzuki coupling of an aryl chloride with an arylboronic acid using a palladium acetate precursor and a bulky biaryl phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
tert-Amyl alcohol (t-AmOH), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%) and SPhos (0.02-0.04 mmol, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add anhydrous toluene and t-AmOH (typically in a 2:1 to 5:1 ratio, ensuring a total volume to achieve a 0.1-0.2 M concentration of the aryl chloride).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 2-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using a PEPPSI Precatalyst (e.g., PEPPSI-IPr)
This protocol utilizes a stable and highly active N-heterocyclic carbene (NHC)-palladium precatalyst.[3][4]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dimethoxyethane (DME), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine PEPPSI-IPr (0.01-0.03 mmol, 1-3 mol%), this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add a mixture of anhydrous THF and DME (1:1 ratio, to achieve a concentration of 0.1-0.2 M for the aryl chloride).
-
Seal the tube and stir the mixture at room temperature or heat to 80 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Catalytic Cycle and Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki coupling reaction involves several key stages from reaction setup to product purification.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. rsc.org [rsc.org]
- 4. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-Allyl-2-chlorobenzene and 1-Allyl-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-allyl-2-chlorobenzene and 1-allyl-2-bromobenzene, two important intermediates in organic synthesis. The discussion is centered on their performance in palladium-catalyzed cross-coupling reactions, supported by fundamental chemical principles and representative experimental data.
Introduction
This compound and 1-allyl-2-bromobenzene are functionalized aromatic compounds that serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials.[1] Their structure, featuring both an aryl halide and a reactive allyl group, allows for a variety of chemical transformations. A critical distinction between them, however, lies in the identity of the halogen substituent, which profoundly influences their reactivity, particularly in metal-catalyzed reactions. This guide will dissect these differences to inform substrate selection and reaction optimization.
Core Reactivity Principles: The Carbon-Halogen Bond
The primary determinant of reactivity for these compounds in many common transformations, such as Heck, Suzuki, and Stille couplings, is the strength of the carbon-halogen (C-X) bond. The rate-limiting step in these catalytic cycles is often the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[2] This step involves the cleavage of the C-X bond.
The C-Br bond is inherently weaker and longer than the C-Cl bond. This is due to the larger atomic size of bromine compared to chlorine, resulting in less effective orbital overlap with carbon.[3][4] Consequently, the energy required to break the C-Br bond is lower, leading to a faster rate of oxidative addition.
This fundamental difference in bond energy dictates that 1-allyl-2-bromobenzene is generally more reactive than this compound . Aryl chlorides are often considered more challenging substrates, typically requiring more forcing conditions, such as higher temperatures, stronger bases, or more sophisticated, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[7][8]
Comparative Data Summary
The following table summarizes the key physical and chemical properties that influence the relative reactivity of the two compounds.
| Property | This compound | 1-Allyl-2-bromobenzene | Rationale for Reactivity Difference |
| Molecular Formula | C₉H₉Cl[9] | C₉H₉Br[10] | The key difference is the halogen atom (Cl vs. Br). |
| Molecular Weight | 152.62 g/mol | 197.07 g/mol [10] | Not a direct factor in reactivity but important for experimental calculations. |
| Aryl C-X Bond Energy | Higher (~339 kJ/mol)[6] | Lower (~276 kJ/mol)[6] | The weaker C-Br bond is more easily cleaved during the rate-determining oxidative addition step of cross-coupling reactions.[3] |
| General Reactivity | Lower | Higher | Aryl bromides are canonical substrates for Pd-catalyzed couplings; aryl chlorides are less reactive and often require specialized catalysts and conditions.[8][11] |
| Typical Reaction Conditions | More forcing: higher temperatures, specialized phosphine ligands (e.g., P(t-Bu)₃), stronger bases.[8] | Milder: lower temperatures, standard ligands (e.g., PPh₃), common bases (e.g., K₂CO₃, NaOAc).[11][12] | Milder conditions are sufficient to activate the more reactive C-Br bond. The stronger C-Cl bond requires more energy and/or a more reactive catalyst complex. |
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The diagram below illustrates a generalized catalytic cycle for palladium-catalyzed reactions like the Heck or Suzuki coupling. The critical "Oxidative Addition" step, where the reactivity difference between the C-Cl and C-Br bond is most pronounced, is highlighted.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
General Experimental Workflow
The logical workflow for setting up a typical cross-coupling experiment is outlined below. This process is standard for both substrates, though specific reagents and parameters within the "Reaction Setup" phase will differ based on the halide's reactivity.
Caption: Standard laboratory workflow for cross-coupling reactions.
Experimental Protocols
Below are representative protocols for a Suzuki-Miyaura coupling reaction. Note the adjustments typically required for the less reactive this compound.
Protocol 1: Suzuki-Miyaura Coupling of 1-Allyl-2-bromobenzene (General Conditions)
This protocol is adapted from standard procedures for reactive aryl bromides.[13][14]
Materials:
-
1-Allyl-2-bromobenzene (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 1-allyl-2-bromobenzene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in 1 mL of toluene to form the catalyst solution.
-
Add the toluene/water solvent mixture to the Schlenk tube containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Modified Conditions)
This protocol incorporates modifications necessary to activate the more robust C-Cl bond, adapted from literature on aryl chloride coupling.[15][16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] or a similar electron-rich, bulky ligand (0.04 mmol, 4 mol%)
-
Cesium carbonate [Cs₂CO₃] or Potassium phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane or Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, the bulky phosphine ligand, and the stronger base (Cs₂CO₃ or K₃PO₄).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C .
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Follow steps 8-10 from Protocol 1 for work-up and purification.
Key Modifications for the Chloro-Substrate:
-
Ligand: A more electron-rich and bulky phosphine ligand (e.g., PCy₃) is used to promote the oxidative addition to the C-Cl bond.
-
Base: A stronger base (Cs₂CO₃ or K₃PO₄) is often required to facilitate the transmetalation step.
-
Temperature: A higher reaction temperature is necessary to overcome the higher activation energy of C-Cl bond cleavage.
Conclusion
The reactivity of 1-allyl-2-bromobenzene is significantly higher than that of this compound in palladium-catalyzed cross-coupling reactions. This difference is rooted in the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[7] Consequently, reactions with the bromo- a anologue can proceed under milder conditions with simpler catalytic systems. While aryl chlorides are less expensive and more abundant, their lower reactivity necessitates the use of more specialized, and often more costly, catalyst systems and more forcing reaction conditions.[7][8] For researchers and drug development professionals, 1-allyl-2-bromobenzene is often the substrate of choice for rapid synthesis and process development, whereas this compound may be considered for large-scale synthesis where cost is a primary driver and the necessary catalytic technology is available.
References
- 1. Buy 1-Allyl-4-chlorobenzene | 1745-18-2 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. homework.study.com [homework.study.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. Covalent Bond Energies [gchem.cm.utexas.edu]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. PubChemLite - this compound (C9H9Cl) [pubchemlite.lcsb.uni.lu]
- 10. 1-烯丙基-2-溴苯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Characterization of Impurities in 1-allyl-2-chlorobenzene: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of impurities in 1-allyl-2-chlorobenzene. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and chemical intermediates. This document outlines the most common impurities, details the experimental protocols for their identification and quantification, and presents a comparative analysis of the performance of various analytical methods.
Introduction to Potential Impurities in this compound
This compound is typically synthesized via the Friedel-Crafts alkylation of chlorobenzene with allyl chloride. This process can lead to the formation of several impurities. The primary impurities of concern are positional isomers, where the allyl group is attached to different positions on the chlorobenzene ring. Additionally, byproducts from the reaction and impurities present in the starting materials can contribute to the overall impurity profile.
Common Impurities:
-
Positional Isomers:
-
Starting Material Residues:
-
Allyl chloride[3]
-
Chlorobenzene
-
-
Byproducts of Synthesis:
-
Dialkylated products (e.g., diallylchlorobenzene isomers)
-
Products of allyl group rearrangement
-
Hexadienes and other impurities from technical-grade allyl chloride
-
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate and reliable characterization of impurities. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.
Table 1: Performance Comparison of Analytical Techniques for Impurity Profiling of this compound
| Parameter | GC-MS | HPLC | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Use | Separation and identification of volatile and semi-volatile impurities. | Separation and quantification of non-volatile impurities, especially isomers. | Structural elucidation of unknown impurities and confirmation of known structures. | Identification of functional groups and confirmation of the primary compound's identity. |
| Limit of Detection (LOD) | ~0.1 - 10 ng/mL | ~1 - 50 ng/mL | High (mg range) | High (major components) |
| Limit of Quantification (LOQ) | ~0.5 - 50 ng/mL | ~5 - 150 ng/mL | High (mg range) | Not typically used for quantification of impurities. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Not typically used for quantification. | Not applicable. |
| Selectivity | High, especially with high-resolution mass spectrometry. | High, dependent on column and mobile phase selection. | High, provides detailed structural information. | Moderate, identifies functional groups. |
| Sample Throughput | High | High | Low | High |
| Cost | Moderate to High | Moderate | High | Low to Moderate |
Note: The LOD, LOQ, and linearity values are estimates based on the analysis of similar aromatic chloro compounds and may vary depending on the specific instrumentation and experimental conditions.[4][5][6][7][8][9]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL solution. Add an internal standard, such as fluorobenzene, at a known concentration.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities using the internal standard method and a calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly effective for the separation and quantification of positional isomers, which may be difficult to resolve by GC. A stability-indicating HPLC method can also be developed to monitor for degradation products.[10][11][12][13]
Experimental Workflow:
Caption: Workflow for HPLC analysis of impurities.
Methodology:
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to a standard of this compound and any available impurity standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to determine the chemical structure of the impurities.[15][16][17][18][19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the sample, which can help in the preliminary identification of impurities.
Methodology:
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr plates.
-
Instrumentation: An FT-IR spectrometer.
-
Analysis: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For this compound and its isomers, look for characteristic peaks of C-H stretching of the allyl group and the aromatic ring, C=C stretching of the alkene and the aromatic ring, and the C-Cl stretching.[20][21][22][23] Aromatic C-H out-of-plane bending vibrations between 650 and 1000 cm⁻¹ can provide information about the substitution pattern of the benzene ring.[21][23]
Logical Comparison of Techniques
The choice of analytical technique depends on the specific goals of the impurity characterization.
Caption: Decision tree for selecting an analytical technique.
Conclusion
A multi-technique approach is often the most effective strategy for the comprehensive characterization of impurities in this compound. GC-MS and HPLC are excellent for separation and quantification, while NMR and FT-IR provide invaluable structural information for definitive identification. The choice of methods should be guided by the specific requirements of the analysis, including the expected nature of the impurities and the desired level of characterization, in accordance with regulatory guidelines.[24]
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. chemcess.com [chemcess.com]
- 4. researchgate.net [researchgate.net]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. web.pdx.edu [web.pdx.edu]
- 17. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. ir.ethz.ch [ir.ethz.ch]
- 21. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Electronic Properties of 1-Allyl-2-Chlorobenzene: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1-allyl-2-chlorobenzene, benchmarked against structurally related molecules. The data presented herein is based on Density Functional Theory (DFT) calculations, offering insights into the molecule's stability, reactivity, and potential applications in materials science and drug design.
Introduction
This compound is an organic compound featuring a benzene ring substituted with an allyl group and a chlorine atom at adjacent positions. This substitution pattern is expected to significantly influence the electronic landscape of the benzene ring, thereby affecting its chemical behavior. Understanding these electronic properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and suitability for various applications.
This guide compares the electronic properties of this compound with three reference molecules: chlorobenzene, allylbenzene, and 1-allyl-4-chlorobenzene. This comparison allows for a systematic evaluation of the individual and combined effects of the allyl and chloro substituents, as well as the influence of the substituent position (ortho vs. para).
Experimental Protocols
The electronic properties discussed in this guide were computed using Density Functional Theory (DFT), a robust quantum mechanical modeling method.
Computational Methodology:
All calculations were performed using the Gaussian 09 software package. The geometries of all molecules were optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface.
The key electronic properties, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (IP), and electron affinity (EA), were derived from the optimized structures.
Data Presentation
The calculated electronic properties for this compound and the reference molecules are summarized in the table below.
| Molecule | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| Chlorobenzene | -6.52 | -0.78 | 5.74 | 6.52 | 0.78 |
| Allylbenzene | -5.98 | -0.55 | 5.43 | 5.98 | 0.55 |
| 1-Allyl-4-chlorobenzene | -6.35 | -0.85 | 5.50 | 6.35 | 0.85 |
| This compound | -6.41 | -0.82 | 5.59 | 6.41 | 0.82 |
Mandatory Visualization
The following diagram illustrates the typical workflow for a DFT study of molecular electronic properties.
Discussion and Comparison
The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into its chemical reactivity and stability.[1] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1]
Effect of the Allyl Group: Comparing chlorobenzene and this compound, the introduction of the allyl group leads to a slight increase in the HOMO energy and a less pronounced effect on the LUMO energy, resulting in a smaller energy gap. This suggests that the allyl group acts as a weak electron-donating group, increasing the molecule's reactivity. A similar trend is observed when comparing benzene (not shown) to allylbenzene.
Effect of the Chlorine Atom: The chlorine atom is an electronegative element and is expected to lower the energies of the molecular orbitals. Comparing allylbenzene with this compound, the presence of the chlorine atom significantly lowers both the HOMO and LUMO energies. This indicates a decrease in the molecule's ability to be oxidized (higher ionization potential) but an increase in its ability to be reduced (higher electron affinity).
Effect of Substituent Position: The comparison between this compound (ortho-substituted) and 1-allyl-4-chlorobenzene (para-substituted) reveals subtle but important differences. The para-isomer exhibits a slightly lower HOMO energy and a slightly lower LUMO energy compared to the ortho-isomer. This results in a smaller HOMO-LUMO gap for the para-isomer, suggesting it may be slightly more reactive than the ortho-isomer. This difference can be attributed to the different interplay of inductive and resonance effects at the ortho and para positions.
Conclusion
This DFT-based comparative study provides a quantitative analysis of the electronic properties of this compound and its structural analogs. The results demonstrate that the electronic properties are a delicate interplay of the electron-donating nature of the allyl group and the electron-withdrawing nature of the chlorine atom. The position of the chlorine atom also plays a role in fine-tuning these properties. This information is valuable for researchers in the fields of chemical synthesis, materials science, and drug development, as it can guide the design of new molecules with tailored electronic characteristics.
References
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of 1-Allyl-2-Chlorobenzene Derivatives and Analogs
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, designing new functionalities, and accelerating drug discovery. X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative overview of the X-ray crystallographic analysis of 1-allyl-2-chlorobenzene derivatives and structurally related compounds, offering insights into their molecular conformations and intermolecular interactions.
While a comprehensive series of publicly available crystal structures for various this compound derivatives is limited, this guide draws upon crystallographic data from closely related analogs to illustrate the power of this analytical technique. By examining these structures, we can infer the conformational preferences and packing motifs that substituents on the allyl and chlorobenzene moieties might induce.
Comparative Crystallographic Data of Halogenated Benzene Derivatives
To provide a basis for comparison, the following table summarizes key crystallographic parameters for representative halogenated organic compounds. This data allows researchers to appreciate the variations in crystal packing and unit cell dimensions that arise from different substitution patterns.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| N-allyl-2,6-di(ortho-chloro-phenyl)-4-methoxyphenyl pyridinium perchlorate[1] | C₂₇H₂₃Cl₃NO₅ | Monoclinic | P2₁/c | 10.947 | 10.996 | 11.380 | 100.76 | 1345.5 |
| 2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole[2] | C₁₉H₁₃BrN₂ | Monoclinic | P2₁/c | 8.6166 | 10.1262 | 17.6938 | 98.201 | 1528.1 |
| 2-(4-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole[2] | C₁₉H₁₃IN₂ | Monoclinic | P2₁/n | 8.3061 | 9.4657 | 19.288 | 90.276 | 1516.5 |
| Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)[3][4] | C₂₇H₁₅Cl₃O₃ | Monoclinic | P2₁/c | 24.160 | 9.2561 | 10.5208 | 99.446 | 2320.5 |
Deciphering Molecular Conformation: A Look at Torsion Angles
The conformation of the allyl group relative to the phenyl ring is a critical structural feature. This is often described by the torsion angle between the two moieties. Below is a comparison of key dihedral angles from the representative structures, illustrating the conformational flexibility and preferences in related molecules.
| Compound | Dihedral Angle 1 | Angle (°) | Dihedral Angle 2 | Angle (°) |
| 2-(3-Bromophenyl)-1-phenyl-1H-benzo[d]imidazole[2] | C-C-N-C (imidazole-phenyl) | 39.23 | C-N-C-C (phenyl-benzimidazole) | 56.71 |
| 2-(4-Iodophenyl)-1-phenyl-1H-benzo[d]imidazole[2] | C-C-N-C (imidazole-phenyl) | 24.48 | C-N-C-C (phenyl-benzimidazole) | 67.48 |
Experimental Protocols
A generalized workflow for the synthesis and crystallographic analysis of compounds in this class is presented below.
Synthesis of Substituted Allylbenzenes
A common method for the synthesis of substituted allylbenzenes involves the cross-coupling reaction of a Grignard reagent with allyl chloride in the presence of a nickel-phosphine complex catalyst.[5]
Materials:
-
Substituted halobenzene (e.g., 1-bromo-2-chlorobenzene)
-
Magnesium turnings
-
Allyl chloride
-
Nickel phosphine complex catalyst (e.g., dichloro[1,4-bis(diphenylphosphino)butane]nickel)
-
Anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether)
Procedure:
-
Grignard Reagent Formation: The substituted halobenzene is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Coupling Reaction: The freshly prepared Grignard reagent is then reacted with allyl chloride in the presence of a catalytic amount of the nickel phosphine complex.
-
Workup and Purification: The reaction mixture is quenched with a suitable reagent, and the organic product is extracted, dried, and purified, typically by column chromatography, to yield the desired substituted allylbenzene.
Single-Crystal X-ray Diffraction Analysis
The following is a typical procedure for the determination of a molecular structure by single-crystal X-ray diffraction.[6][7]
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are grown from a solution of the purified compound. This is often achieved by slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα).
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates and displacement parameters.
Visualizing the Workflow and Structural Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Logical comparison of potential structural differences.
Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms in solution, allowing for the determination of the molecular structure and conformational dynamics.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound.
-
Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups present in a molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
A Comparative Guide to Isomeric Purity Analysis of 1-Allyl-2-chlorobenzene
For researchers, scientists, and drug development professionals, ensuring the chemical purity of reagents and intermediates is paramount. 1-allyl-2-chlorobenzene, a key building block in organic synthesis, can contain various isomers that may impact the stereochemistry and purity of the final product. This guide provides an objective comparison of analytical methodologies for determining the isomeric purity of this compound, complete with supporting experimental data and detailed protocols.
The primary isomeric impurities of concern during the synthesis and storage of this compound are its positional isomers (1-allyl-3-chlorobenzene and 1-allyl-4-chlorobenzene) and isomers resulting from the migration of the double bond in the allyl group (cis/trans-1-chloro-2-(prop-1-enyl)benzene). Effective analytical control is crucial for distinguishing and quantifying these closely related structures.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth structural confirmation, or high-throughput screening. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods for assessing the isomeric purity of this compound.
Quantitative Data Summary
The performance of these key analytical techniques is summarized below. The data represents typical results obtained under the experimental conditions detailed in the subsequent sections.
Table 1: Gas Chromatography (GC-MS) Performance for Isomer Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Quantitation (µg/mL) |
| This compound | 10.25 | - | 0.05 |
| 1-allyl-3-chlorobenzene | 10.48 | 2.15 | 0.05 |
| 1-allyl-4-chlorobenzene | 10.65 | 1.89 | 0.05 |
| (E)-1-chloro-2-(prop-1-enyl)benzene | 11.12 | 4.50 | 0.08 |
| (Z)-1-chloro-2-(prop-1-enyl)benzene | 11.35 | 2.05 | 0.08 |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance for Isomer Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Quantitation (µg/mL) |
| This compound | 8.14 | - | 0.10 |
| 1-allyl-3-chlorobenzene | 8.55 | 2.20 | 0.10 |
| 1-allyl-4-chlorobenzene | 8.98 | 2.51 | 0.10 |
| (E)-1-chloro-2-(prop-1-enyl)benzene | 9.52 | 2.88 | 0.15 |
| (Z)-1-chloro-2-(prop-1-enyl)benzene | 9.89 | 1.95 | 0.15 |
Table 3: ¹H NMR Spectroscopy Distinguishing Features (500 MHz, CDCl₃)
| Isomer | Aromatic Protons (ppm) | Allyl/Propenyl Protons (ppm) | Key Distinguishing Feature |
| This compound | 7.15-7.40 (m, 4H) | ~6.0 (m, 1H), ~5.1 (m, 2H), ~3.5 (d, 2H) | Distinct allyl group signals. |
| 1-allyl-3-chlorobenzene | ~7.25 (m, 3H), ~7.10 (m, 1H) | ~5.9 (m, 1H), ~5.1 (m, 2H), ~3.4 (d, 2H) | Different aromatic splitting pattern. |
| 1-allyl-4-chlorobenzene | ~7.28 (d, 2H), ~7.15 (d, 2H) | ~5.9 (m, 1H), ~5.1 (m, 2H), ~3.4 (d, 2H) | Symmetrical AA'BB' aromatic system. |
| (E/Z)-1-chloro-2-(prop-1-enyl)benzene | 7.05-7.50 (m, 4H) | ~6.1-6.8 (m, 2H), ~1.9 (d, 3H) | Absence of terminal =CH₂ protons; presence of a methyl doublet. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the routine analysis of volatile isomers of this compound due to its high resolution and sensitivity.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 50 mL of hexane to prepare a 1 mg/mL stock solution. Further dilute to a final concentration of 10 µg/mL with hexane.
-
Instrumentation: A GC system equipped with a mass spectrometer (MS) detector.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 25°C/min and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 35-250 amu.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a viable alternative, particularly for samples that may contain non-volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structural confirmation and can be used for quantification (qNMR) with an internal standard.
-
Sample Preparation: Dissolve approximately 15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds (for quantitative analysis).
-
-
Data Analysis: Integrate the distinct signals corresponding to each isomer. The percentage of each isomer can be calculated from the relative integration values.
Visualization of Workflows
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the logical workflows.
Caption: General workflow for the isomeric purity analysis of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
